molecular formula C16H16ClN5 B8210248 TDI-10229

TDI-10229

Cat. No.: B8210248
M. Wt: 313.78 g/mol
InChI Key: VSMTYSWGHKYXOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TDI-10229 is a useful research compound. Its molecular formula is C16H16ClN5 and its molecular weight is 313.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-benzyl-1,5-dimethylpyrazol-3-yl)-6-chloropyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5/c1-10-12(8-11-6-4-3-5-7-11)15(21-22(10)2)13-9-14(17)20-16(18)19-13/h3-7,9H,8H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMTYSWGHKYXOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C2=CC(=NC(=N2)N)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of TDI-10229

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TDI-10229 is a potent, selective, and orally bioavailable small molecule inhibitor of soluble adenylyl cyclase (sAC), also known as adenylyl cyclase type 10 (ADCY10). By directly targeting sAC, this compound effectively modulates the intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP), thereby influencing a range of physiological processes. This document provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular activity, pharmacokinetic profile, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Introduction to Soluble Adenylyl Cyclase (sAC)

Soluble adenylyl cyclase is a unique and widely expressed intracellular enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cAMP.[1] Unlike transmembrane adenylyl cyclases (tmACs), which are typically activated by G protein-coupled receptors in response to extracellular signals, sAC is regulated by intracellular cues, most notably bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions.[1] This positions sAC as a critical sensor of the intracellular environment, playing key roles in various physiological functions, including sperm motility and capacitation, intraocular pressure regulation, and mitochondrial respiration.[2]

This compound: A Potent and Selective sAC Inhibitor

This compound was developed as a high-affinity inhibitor of sAC, demonstrating significant improvements in potency and drug-like properties over earlier sAC inhibitors.[3]

Biochemical and Cellular Potency

This compound exhibits nanomolar potency against human sAC in both biochemical and cellular assays.[3][4] Its inhibitory activity has been consistently demonstrated across multiple studies.

Parameter Value Assay Type Reference
Biochemical IC₅₀ 160 nMIn vitro sAC biochemical assay with purified human sAC protein[5][6]
158.6 nMStandard in vitro sAC activity assay[7][8]
195 nMIn vitro cyclase activity assay[4][9][10]
Cellular IC₅₀ 92 nMsAC-overexpressing rat 4-4 cells[4][5][6]
113.5 nMsAC-overexpressing 4-4 cells[7][8]

Table 1: In Vitro and Cellular Potency of this compound

Selectivity Profile

A key attribute of this compound is its high selectivity for sAC over the nine isoforms of tmACs.[3][5][6] Furthermore, it has been screened against a broad panel of kinases and other drug targets, showing no significant off-target activity.[3][10] Specifically, this compound did not show appreciable activity against a panel of 310 kinases and 46 other well-known drug targets, including GPCRs, ion channels, and nuclear receptors.[3][10]

Pharmacokinetic Properties

Preclinical studies in mice have demonstrated that this compound is orally bioavailable and achieves systemic exposure levels sufficient for in vivo studies.[3]

Parameter Value Species Dose Reference
Oral Bioavailability 59%MouseNot Specified[3]
Effect on Sperm Motility Inhibited progressive and hyperactivated motility 2h post-doseMouse50 mg/kg (oral)[5]

Table 2: Pharmacokinetic and In Vivo Efficacy Data for this compound

Mechanism of Action: Modulation of the sAC-cAMP Signaling Pathway

The primary mechanism of action of this compound is the direct inhibition of sAC, leading to a reduction in intracellular cAMP levels. cAMP is a ubiquitous second messenger that activates two main downstream effector proteins: Protein Kinase A (PKA) and Exchange Proteins Activated by cAMP (EPAC).[1][11] By lowering cAMP levels, this compound attenuates the activity of both PKA and EPAC, thereby impacting a multitude of cellular processes.

sAC_Signaling_Pathway cluster_input Intracellular Signals cluster_sAC sAC Inhibition cluster_downstream Downstream Effectors Bicarbonate Bicarbonate sAC sAC Bicarbonate->sAC Activates Calcium Calcium Calcium->sAC Activates cAMP cAMP sAC->cAMP Converts This compound This compound This compound->sAC Inhibits ATP ATP ATP->sAC PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates Cellular_Responses Cellular Responses (e.g., Gene Expression, Metabolism, Motility) PKA->Cellular_Responses Modulates EPAC->Cellular_Responses Modulates

Caption: The sAC signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro sAC Biochemical Potency Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified sAC protein.

Biochemical_Assay_Workflow start Start step1 Prepare reaction mix: - Purified human sAC protein - Assay buffer with Mg²⁺, Ca²⁺, NaHCO₃ - this compound (various concentrations) start->step1 step2 Initiate reaction with ATP (including radiolabeled ATP) step1->step2 step3 Incubate at 30°C step2->step3 step4 Terminate reaction step3->step4 step5 Separate cAMP from ATP (e.g., column chromatography) step4->step5 step6 Quantify cAMP production (scintillation counting) step5->step6 step7 Calculate IC₅₀ step6->step7 end End step7->end

Caption: Workflow for the in vitro sAC biochemical potency assay.

Protocol Details:

  • Enzyme: Purified recombinant human sAC protein.[7]

  • Buffer Conditions: Typically contains MgCl₂, CaCl₂, ATP, and NaHCO₃ to mimic physiological conditions and activate sAC.[7]

  • Inhibitor: this compound is serially diluted to generate a dose-response curve.

  • Substrate: ATP, often including a radiolabeled tracer like [α-³²P]ATP, is added to initiate the reaction.[7]

  • Detection: The amount of newly synthesized radiolabeled cAMP is quantified to determine the rate of the enzymatic reaction.

  • Data Analysis: IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular sAC Activity Assay

This assay assesses the potency of an inhibitor in a cellular context, typically using cells that overexpress sAC.

Cellular_Assay_Workflow start Start step1 Culture sAC-overexpressing cells (e.g., 4-4 rat cells) start->step1 step2 Pre-incubate cells with This compound (various concentrations) step1->step2 step3 Stimulate endogenous sAC activity (e.g., with a PDE inhibitor like IBMX) step2->step3 step4 Lyse cells step3->step4 step5 Measure intracellular cAMP levels (e.g., ELISA, HTRF) step4->step5 step6 Calculate IC₅₀ step5->step6 end End step6->end

Caption: Workflow for the cellular sAC activity assay.

Protocol Details:

  • Cell Line: A common cell line used is the 4-4 rat cell line, which overexpresses sAC.[5][6]

  • Treatment: Cells are pre-incubated with varying concentrations of this compound before stimulating cAMP production.

  • Stimulation: To measure sAC-dependent cAMP accumulation, phosphodiesterase (PDE) activity is often inhibited using a broad-spectrum PDE inhibitor like 3-isobutyl-1-methylxanthine (IBMX). This prevents the degradation of newly synthesized cAMP.

  • Detection: Intracellular cAMP levels are measured using commercially available kits, such as ELISA or HTRF-based assays.

  • Data Analysis: Similar to the biochemical assay, cellular IC₅₀ values are determined from the dose-response curve.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of soluble adenylyl cyclase. Its mechanism of action, centered on the reduction of intracellular cAMP levels through direct sAC inhibition, has been thoroughly investigated using a variety of in vitro and cellular assays. The favorable pharmacokinetic profile of this compound makes it a valuable tool for studying the physiological and pathophysiological roles of sAC in vivo and a promising lead compound for the development of novel therapeutics targeting sAC-mediated signaling pathways. This guide provides the foundational technical information for researchers to further explore the potential of this compound and the broader field of sAC pharmacology.

References

TDI-10229 sAC inhibitor discovery and development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Development of the sAC Inhibitor TDI-10229

Introduction to Soluble Adenylyl Cyclase (sAC)

Soluble adenylyl cyclase (sAC), also known as ADCY10, is a crucial enzyme that synthesizes the second messenger cyclic AMP (cAMP) from ATP.[1] Unlike the more extensively studied G protein-regulated transmembrane adenylyl cyclases (tmACs), sAC is distributed throughout the cytoplasm and within cellular organelles.[1] Its activity is uniquely regulated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions, positioning it as a key intracellular sensor of CO₂, bicarbonate, and pH.[1][2] The distinct localization and regulation of sAC implicate it in a variety of physiological processes, making it a compelling therapeutic target for several indications, including non-hormonal male contraception.[3][4][5]

The Imperative for a Novel sAC Inhibitor

Early exploration of sAC pharmacology was hampered by the limitations of first-generation inhibitors. Compounds like KH7, for instance, were plagued by general cell toxicity and potential off-target effects on ATP/cAMP levels, confounding their utility as specific molecular probes.[6][3] Another early inhibitor, LRE1, binds to the bicarbonate binding site of sAC but suffers from weak potency and poor pharmacokinetic properties, rendering it unsuitable for thorough investigation of sAC-driven pharmacology in cellular or animal models.[6][3][5] This created a clear need for the development of potent, selective, and orally bioavailable sAC inhibitors to enable rigorous in vivo studies.

Discovery and Optimization of this compound

The development of this compound was achieved through a structure-based drug design strategy, building upon the scaffold of the earlier inhibitor, LRE1.[3][5] Researchers utilized the crystal structure of LRE1 bound to sAC to inform a scaffold-hop from a 4-aminopyrimidine core to a 4-pyrazolylpyrimidine.[5] A key optimization involved replacing a metabolically labile thiophene group in the precursor compounds with a phenyl ring, which contributed to the improved potency of this compound.[5] This strategic design process, aided by X-ray crystallography and computational tools, culminated in the identification of this compound, a compound with nanomolar inhibition of sAC in both biochemical and cellular assays.[3][4]

Data Presentation

Table 1: In Vitro and Cellular Potency of this compound
CompoundBiochemical IC₅₀ (nM)Cellular IC₅₀ (nM)Cell Line
This compound160 - 19592 - 102Human 4-4 cells
TDI-1186137Human 4-4 cells

Data sourced from multiple references.[4][7][8][9]

Table 2: Physicochemical Properties of this compound
ParameterValue
PAMPA Permeability (nm/s)274
HPLC LogD (pH 7.4)2.9
Kinetic Solubility (µg/mL)1.3
Cytotoxicity (µM)>20

Data sourced from reference[3].

Table 3: Mouse Pharmacokinetic Parameters of this compound (5 mg/kg, p.o.)
ParameterValue
Cₘₐₓ (µM)15.5
AUC (µg·h/mL)94
Mean Residence Time (MRT) (hours)3.95
Bioavailability (%)59

Data sourced from references[3][7].

Table 4: Binding Kinetics of this compound to sAC (SPR Data)
ParameterValue
K D (nM)175.6 ± 23.7
k on (1/ms)2.3 x 10⁵
k off (1/s)55.8 x 10⁻³
Residence Time (seconds)25

Data sourced from references[4][9].

Experimental Protocols

In Vitro sAC Biochemical Assay: The potency of this compound was determined using an in vitro adenylyl cyclase activity assay with purified human sAC protein.[10][11] The assay measures the conversion of [α-³²P]ATP to [³²P]cAMP in the presence of the inhibitor. The reaction mixture typically contains purified sAC, ATP, Mg²⁺, Ca²⁺, and HCO₃⁻ to stimulate enzyme activity.[9] The amount of [³²P]cAMP produced is quantified, and concentration-response curves are generated to calculate the IC₅₀ value.[9][10]

Cellular sAC Assay: Cellular activity was assessed using sAC-overexpressing rat 4-4 cells.[3][8] Cells were treated with the inhibitor, and sAC-dependent cAMP accumulation was measured, often in the presence of a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[9] The resulting cAMP levels are quantified, and IC₅₀ values are determined from concentration-response curves.[3][9]

Parallel Artificial Membrane Permeability Assay (PAMPA): PAMPA is a non-cell-based assay used to predict passive membrane permeability. A filter plate is coated with a lipid-infused artificial membrane, separating a donor compartment (containing the compound) from an acceptor compartment. The amount of compound that crosses the membrane over a specific time is quantified to determine the permeability rate.[3]

Mouse Pharmacokinetic Studies: To determine the pharmacokinetic profile, this compound was administered orally to mice.[3][7] Blood samples were collected at various time points, and the concentration of the compound in the plasma was measured, typically using liquid chromatography-mass spectrometry (LC-MS). These data were used to calculate key parameters such as maximum concentration (Cₘₐₓ), area under the curve (AUC), mean residence time (MRT), and oral bioavailability.[7]

Surface Plasmon Resonance (SPR): SPR was used to measure the binding kinetics (association and dissociation rates) of this compound to purified, immobilized sAC protein.[4][11] The assay monitors changes in the refractive index at the surface of a sensor chip as the inhibitor binds to and dissociates from the target protein. This allows for the determination of the association rate constant (kₒₙ), the dissociation rate constant (kₒff), and the equilibrium dissociation constant (K D).[4][9]

Visualizations

sAC_Signaling_Pathway cluster_input Activators cluster_enzyme Enzyme Action cluster_output Downstream Effectors cluster_inhibition Inhibition HCO3 Bicarbonate (HCO₃⁻) sAC Soluble Adenylyl Cyclase (sAC) HCO3->sAC Activates Ca2 Calcium (Ca²⁺) Ca2->sAC Activates cAMP cAMP sAC->cAMP Converts ATP ATP ATP->sAC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates TDI10229 This compound TDI10229->sAC Inhibits

Caption: The sAC signaling pathway and its inhibition by this compound.

TDI10229_Discovery_Workflow arrow -> Start Starting Point: LRE1 Inhibitor Limitation Limitations: Low Potency Poor PK Properties Start->Limitation SBDD Structure-Based Drug Design (X-ray Crystallography of LRE1-sAC) Limitation->SBDD ScaffoldHop Scaffold-Hop to 4-Pyrazolylpyrimidine SBDD->ScaffoldHop Optimization Optimization: Replace Thiophene with Phenyl Ring ScaffoldHop->Optimization Synthesis Synthesis of Novel Analogs Optimization->Synthesis Screening In Vitro & Cellular Screening (Biochemical & Cell Assays) Synthesis->Screening Lead Lead Compound: This compound Screening->Lead ADMET ADMET & PK Profiling (PAMPA, Solubility, Mouse PK) Lead->ADMET Result Potent, Selective, Orally Bioavailable In Vivo Tool Compound ADMET->Result

Caption: Workflow for the discovery and development of this compound.

TDI10229_Mechanism_of_Action cluster_sites Binding Sites sAC sAC Enzyme cAMP cAMP sAC->cAMP No Conversion BicarbSite Bicarbonate Binding Site ATPSite ATP Binding Site ATP ATP ATP->ATPSite Binds Bicarb HCO₃⁻ Bicarb->BicarbSite Binds & Activates Bicarb->BicarbSite Prevents Binding TDI10229 This compound TDI10229->BicarbSite Binds & Blocks

Caption: this compound competitively inhibits sAC at the bicarbonate binding site.

Conclusion

The discovery and development of this compound represent a significant advancement in the study of soluble adenylyl cyclase. Through a rational, structure-based design approach, researchers successfully engineered a potent, selective, and orally bioavailable inhibitor that overcomes the critical deficiencies of earlier tool compounds.[3][5] this compound displays nanomolar inhibition in both biochemical and cellular assays and possesses a favorable pharmacokinetic profile for in vivo applications.[6][3][12] While subsequent research has focused on developing analogs with even longer residence times for specific applications like male contraception, this compound remains a vital chemical probe for interrogating sAC function in various physiological and disease models.[4][5][8] Its development has paved the way for a deeper understanding of sAC biology and its potential as a therapeutic target.

References

TDI-10229: A Technical Overview of its Target and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TDI-10229 is a potent and orally bioavailable small molecule inhibitor that has emerged as a critical tool for studying the physiological roles of soluble adenylyl cyclase (sAC), also known as adenylyl cyclase type 10 (ADCY10).[1][2] This document provides a comprehensive technical guide on the molecular target of this compound, its mechanism of action, and the detailed experimental protocols used to characterize its activity.

The Molecular Target: Soluble Adenylyl Cyclase (sAC/ADCY10)

The primary molecular target of this compound is soluble adenylyl cyclase (sAC) .[1][2] Unlike transmembrane adenylyl cyclases (tmACs) that are regulated by G-proteins in response to extracellular signals, sAC is a ubiquitously expressed intracellular enzyme that functions as a sensor for the cell's internal environment.[1] It is directly activated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions, playing a crucial role in the regulation of intracellular levels of the second messenger, cyclic adenosine monophosphate (cAMP).[1]

The sAC-mediated production of cAMP is involved in a diverse array of physiological processes, including sperm activation and motility, and intraocular pressure regulation.[1] Given its unique regulatory mechanism and distinct physiological roles, sAC has become an attractive therapeutic target for various conditions, including male contraception.[1]

Signaling Pathway of sAC

The signaling pathway initiated by sAC is fundamental to cellular function. Bicarbonate and calcium ions, acting as intracellular signals, bind to and activate sAC. This activation leads to the conversion of adenosine triphosphate (ATP) to cAMP. The newly synthesized cAMP then binds to and activates Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream protein substrates, leading to various cellular responses. This compound acts by directly inhibiting the enzymatic activity of sAC, thereby reducing cAMP production and dampening the downstream signaling cascade.

sAC_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular HCO3_ext Bicarbonate (HCO₃⁻) HCO3_int Bicarbonate (HCO₃⁻) HCO3_ext->HCO3_int Transport Ca2_ext Calcium (Ca²⁺) Ca2_int Calcium (Ca²⁺) Ca2_ext->Ca2_int Transport sAC sAC (ADCY10) HCO3_int->sAC Activates Ca2_int->sAC Activates cAMP cAMP sAC->cAMP Converts TDI10229 This compound TDI10229->sAC Inhibits ATP ATP ATP->sAC PKA Protein Kinase A (PKA) cAMP->PKA Activates Substrates Downstream Substrates PKA->Substrates Phosphorylates Response Cellular Response Substrates->Response

sAC Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The inhibitory activity of this compound against sAC has been quantified through various biochemical and cellular assays. The key parameters are summarized in the tables below.

Table 1: In Vitro Biochemical Potency of this compound
ParameterValue (nM)Assay Conditions
IC₅₀195Purified recombinant human sAC protein in the presence of 1 mM ATP, 2 mM Ca²⁺, 4 mM Mg²⁺, and 40 mM HCO₃⁻.[3]
IC₅₀160Purified human sAC protein in an in vitro biochemical assay.[4]
IC₅₀~200Purified human sAC protein.[3]
Table 2: Cellular Activity of this compound
ParameterValue (nM)Cell LineAssay Conditions
IC₅₀92Human 4-4 cells (HEK293 overexpressing sAC)Measurement of cAMP accumulation.[2][4]
IC₅₀~1004-4 cellsInhibition of cAMP accumulation after treatment with 500 µM IBMX for 5 minutes.[3]
Table 3: Binding Kinetics of this compound to sAC
ParameterValueUnitMethod
K_D176nMSurface Plasmon Resonance (SPR)
k_on2.3 x 10⁵M⁻¹s⁻¹Surface Plasmon Resonance (SPR)
k_off55.8 x 10⁻³s⁻¹Surface Plasmon Resonance (SPR)
Residence Time25sSurface Plasmon Resonance (SPR)[5]
Table 4: Mouse Pharmacokinetic Properties of this compound
ParameterValueUnitDosing
C_max15.5µM5 mg/kg; p.o.[2]
AUC94µg·h/mL5 mg/kg; p.o.[2]
MRT3.95hours5 mg/kg; p.o.[2]
Bioavailability59%p.o.[1]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

In Vitro sAC Biochemical Potency Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified sAC.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 1 mM ATP, 2 mM Ca²⁺, 4 mM Mg²⁺, and 40 mM HCO₃⁻.

  • Enzyme and Inhibitor Incubation: Add purified recombinant human sAC protein to the reaction mixture. Then, add varying concentrations of this compound (or DMSO as a vehicle control).

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

  • Termination of Reaction: Stop the reaction by adding a solution of 50 mM EDTA.

  • cAMP Quantification: Measure the amount of cAMP produced. A common method is the "two-column" method, which involves the conversion of α-³²P labeled ATP to ³²P labeled cAMP, followed by purification of the radiolabeled cAMP using sequential Dowex and Alumina chromatography.[6]

  • Data Analysis: Plot the percentage of sAC activity against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Biochemical_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reaction Buffer: - 50 mM Tris-HCl (pH 7.5) - 1 mM ATP, 2 mM Ca²⁺ - 4 mM Mg²⁺, 40 mM HCO₃⁻ Enzyme Add Purified sAC Enzyme Reagents->Enzyme Inhibitor Add this compound (or DMSO) Enzyme->Inhibitor Incubate Incubate at 30°C Inhibitor->Incubate Stop Terminate with EDTA Incubate->Stop Quantify Quantify cAMP Production (e.g., Two-Column Method) Stop->Quantify Calculate Calculate IC₅₀ Quantify->Calculate

Workflow for the In Vitro sAC Biochemical Potency Assay.
Cellular sAC Activity Assay

This assay measures the potency of this compound in a cellular context by quantifying its ability to inhibit sAC-dependent cAMP accumulation.

Protocol:

  • Cell Culture: Culture human 4-4 cells (HEK293 cells stably overexpressing sAC) in DMEM with 10% FBS in 24-well plates.

  • Inhibitor Pre-treatment: Replace the culture medium with fresh medium. Pre-treat the cells with varying concentrations of this compound (or DMSO as a vehicle control) for 10 minutes at 37°C.[7]

  • PDE Inhibition: Add 500 µM 3-isobutyl-1-methylxanthine (IBMX), a pan-phosphodiesterase inhibitor, to prevent cAMP degradation.[7]

  • Incubation: Incubate the cells for 5 minutes at 37°C.[7]

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Quantification: Measure the total intracellular cAMP concentration using a commercially available ELISA kit (e.g., from Enzo Life Sciences).[6]

  • Data Analysis: Normalize the cAMP levels to the DMSO-treated control. Plot the normalized cAMP levels against the logarithm of the this compound concentration and fit the data to determine the cellular IC₅₀ value.

Cellular_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement & Analysis Culture Culture 4-4 Cells (HEK293-sAC) Pretreat Pre-treat with this compound (10 min, 37°C) Culture->Pretreat Add_IBMX Add 500 µM IBMX (5 min, 37°C) Pretreat->Add_IBMX Lyse Lyse Cells Add_IBMX->Lyse Quantify_cAMP Quantify cAMP (ELISA) Lyse->Quantify_cAMP Calculate_IC50 Calculate Cellular IC₅₀ Quantify_cAMP->Calculate_IC50

Workflow for the Cellular sAC Activity Assay.
Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the real-time binding and dissociation of this compound to sAC, providing kinetic parameters such as the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).

Protocol:

  • sAC Immobilization: Covalently immobilize purified His-tagged sAC protein on a Series S Sensor NTA chip.

  • Buffer Preparation: Prepare a running buffer (TBS-P+) consisting of 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, and 0.05% (w/v) P20 Surfactant, supplemented with 1% DMSO.

  • Baseline Stabilization: Flow the running buffer over the sensor chip surface until a stable baseline is achieved.

  • Analyte Injection: Sequentially inject a series of concentrations of this compound (e.g., 19.5, 78.1, 312.5, 1250, and 5000 nM) in the running buffer over the immobilized sAC for 120 seconds at a flow rate of 50 µL/min. This is the association phase.

  • Dissociation Phase: Flow the running buffer without the inhibitor over the chip for 600 seconds to monitor the dissociation of this compound from sAC.

  • Data Analysis: Subtract the responses from a reference channel (without immobilized protein). Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic constants (k_on, k_off, and K_D).

SPR_Workflow cluster_setup Setup cluster_binding_analysis Binding Analysis cluster_data_processing Data Processing Immobilize Immobilize sAC on Sensor Chip Buffer Prepare Running Buffer (TBS-P+) Immobilize->Buffer Baseline Establish Stable Baseline Buffer->Baseline Association Inject this compound (Association) Baseline->Association Dissociation Buffer Flow (Dissociation) Association->Dissociation Subtract Reference Channel Subtraction Dissociation->Subtract Fit Fit Data to 1:1 Binding Model Subtract->Fit Calculate Determine k_on, k_off, K_D Fit->Calculate

Workflow for Surface Plasmon Resonance (SPR) Analysis.

References

TDI-10229: An In-depth Technical Guide for Soluble Adenylyl Cyclase (sAC) Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo tool compound TDI-10229, a potent and selective inhibitor of soluble adenylyl cyclase (sAC). This document details its mechanism of action, quantitative data on its potency and pharmacokinetics, and detailed experimental protocols for its use in sAC research.

Introduction to this compound

This compound is a small molecule inhibitor that has emerged as a critical tool for the in vivo interrogation of soluble adenylyl cyclase (sAC), also known as ADCY10.[1][2] Unlike transmembrane adenylyl cyclases (tmACs), sAC is a cytosolic and mitochondrial enzyme that is uniquely regulated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions, playing a crucial role in various physiological processes.[3][4] this compound was developed through structure-based drug design to improve upon earlier sAC inhibitors, offering enhanced potency and oral bioavailability.[1][5] Its development has provided researchers with a means to investigate the therapeutic potential of sAC inhibition in diverse areas, including male contraception and other signaling pathways.[2][6]

Mechanism of Action

This compound acts as a potent inhibitor of sAC by binding to the bicarbonate binding site of the enzyme.[1][7] This allosteric inhibition prevents the conformational changes necessary for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[8] By blocking the production of cAMP, this compound effectively dampens the downstream signaling cascades mediated by this crucial second messenger.[1][8]

Quantitative Data

The following tables summarize the key quantitative data for this compound, facilitating comparison and experimental design.

Table 1: In Vitro and Cellular Potency of this compound

ParameterValueSpeciesAssay TypeReference
Biochemical IC₅₀ 195 nMHumanPurified sAC enzyme assay[9]
Biochemical IC₅₀ 160 nMHumanIn vitro sAC biochemical assay[7]
Cellular IC₅₀ 92 nMHumansAC-overexpressing 4-4 cells[7][9]

Table 2: In Vivo Mouse Pharmacokinetics of this compound

ParameterValueDosing RouteVehicleReference
Cₘₐₓ 15.5 µMOral (p.o.), 5 mg/kgNot specified[9]
AUC 94 µg·h/mLOral (p.o.), 5 mg/kgNot specified[9]
MRT 3.95 hoursOral (p.o.), 5 mg/kgNot specified[9]
Oral Bioavailability (F) 59%Oral (p.o.)Not specified[1]

Signaling Pathways and Experimental Workflows

Visualizing the signaling pathways and experimental workflows is crucial for understanding the context of this compound's application.

sAC_Signaling_Pathway cluster_activation sAC Activation cluster_inhibition Inhibition by this compound cluster_downstream Downstream Signaling Bicarbonate Bicarbonate (HCO₃⁻) sAC_inactive sAC (inactive) Bicarbonate->sAC_inactive Activates Calcium Calcium (Ca²⁺) Calcium->sAC_inactive Activates sAC_active sAC (active) sAC_inhibited sAC (inhibited) cAMP cAMP sAC_active->cAMP Converts TDI10229 This compound TDI10229->sAC_active Inhibits sAC_inhibited->cAMP Blocked Conversion ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates targets

Caption: sAC signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical sAC Inhibition Assay (IC₅₀) Selectivity_Assay Selectivity Profiling (vs. tmACs, Kinases, etc.) Biochemical_Assay->Selectivity_Assay Confirms target engagement Cellular_Assay Cell-Based sAC Activity Assay (IC₅₀) Selectivity_Assay->Cellular_Assay Proceed if selective Cytotoxicity_Assay Cytotoxicity Assessment Cellular_Assay->Cytotoxicity_Assay Assess cellular effects PK_Studies Pharmacokinetic (PK) Studies (Mouse) Cytotoxicity_Assay->PK_Studies Proceed if non-toxic Efficacy_Studies In Vivo Efficacy Studies (Disease Models) PK_Studies->Efficacy_Studies Inform dose selection

Caption: A typical experimental workflow for evaluating a novel sAC inhibitor.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, compiled from published research.[1][7][8]

In Vitro Biochemical sAC Inhibition Assay

This assay measures the direct inhibitory effect of this compound on purified sAC enzyme activity.

Materials:

  • Purified recombinant human sAC protein

  • This compound stock solution (in DMSO)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM CaCl₂, 4 mM MgCl₂, 40 mM NaHCO₃

  • ATP solution

  • [α-³²P]ATP (for radioactive detection) or a fluorescent cAMP detection kit

  • Stop Solution (e.g., 1% SDS)

  • 96-well assay plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute in Assay Buffer to the final desired concentrations.

  • In a 96-well plate, add 10 µL of the diluted this compound or DMSO (vehicle control).

  • Add 20 µL of purified sAC enzyme solution to each well.

  • Pre-incubate the plate at 30°C for 15 minutes to allow for compound binding.

  • Initiate the reaction by adding 20 µL of a substrate mix containing ATP and a tracer amount of [α-³²P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

  • Terminate the reaction by adding 50 µL of Stop Solution.

  • Quantify the amount of [³²P]cAMP produced using standard chromatography methods (e.g., Dowex and alumina columns) and liquid scintillation counting, or by using a commercial non-radioactive cAMP detection kit.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cell-Based sAC Activity Assay

This assay evaluates the potency of this compound in a cellular context, typically using cells that overexpress sAC.

Materials:

  • Human 4-4 cells (or other suitable cell line) stably overexpressing sAC

  • Cell culture medium (e.g., DMEM) with appropriate supplements

  • This compound stock solution (in DMSO)

  • 3-isobutyl-1-methylxanthine (IBMX) solution (a phosphodiesterase inhibitor)

  • Lysis buffer

  • cAMP detection kit (e.g., HTRF, ELISA)

  • 96-well cell culture plates

Procedure:

  • Seed the sAC-overexpressing cells into 96-well plates and culture until they reach the desired confluency.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the culture medium from the cells and replace it with the medium containing the various concentrations of this compound or DMSO (vehicle control).

  • Pre-incubate the cells with the compound for a specified time (e.g., 30 minutes) at 37°C.

  • Add IBMX to all wells to a final concentration of 500 µM to inhibit cAMP degradation by phosphodiesterases.

  • Incubate for an additional period (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.

  • Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Measure the intracellular cAMP concentration in the cell lysates.

  • Calculate the percent inhibition of cAMP accumulation for each this compound concentration.

  • Determine the cellular IC₅₀ value by plotting the data and fitting to a dose-response curve.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines a typical procedure to determine the pharmacokinetic profile of this compound in mice.

Materials:

  • Male CD-1 mice (or other appropriate strain)

  • This compound formulation for oral (p.o.) and intravenous (i.v.) administration

  • Dosing gavage needles and syringes

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Anesthetic (e.g., isoflurane)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Fast the mice overnight before dosing.

  • Administer this compound to two groups of mice: one via oral gavage and the other via intravenous injection (for bioavailability determination). A typical oral dose is 5 mg/kg.[9]

  • Collect blood samples (approximately 20-30 µL) at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood is typically collected from the saphenous vein or via cardiac puncture for a terminal sample.

  • Process the blood samples to obtain plasma by centrifugation.

  • Store the plasma samples at -80°C until analysis.

  • Prepare calibration standards and quality control samples by spiking known concentrations of this compound into blank mouse plasma.

  • Extract this compound from the plasma samples, standards, and QCs using a suitable method (e.g., protein precipitation with acetonitrile).

  • Analyze the extracted samples using a validated LC-MS/MS method to quantify the concentration of this compound.

  • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cₘₐₓ, AUC, MRT, and oral bioavailability.

Conclusion

This compound is a well-characterized and valuable tool for researchers investigating the physiological and pathological roles of soluble adenylyl cyclase. Its high potency, selectivity, and oral bioavailability make it suitable for a wide range of in vitro, cellular, and in vivo studies. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of sAC biology and its potential as a therapeutic target.

References

TDI-10229: A Technical Guide to its Application in Male Contraception Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TDI-10229, a potent and orally bioavailable inhibitor of soluble adenylyl cyclase (sAC), and its pioneering role in the research and development of on-demand, non-hormonal male contraception. This document details the mechanism of action, quantitative efficacy, pharmacokinetic profile, and key experimental protocols related to this compound, offering a comprehensive resource for professionals in the field.

Introduction: The Dawn of On-Demand Male Contraception

The quest for reversible, non-hormonal male contraceptives has identified soluble adenylyl cyclase (sAC), encoded by the ADCY10 gene, as a critical target. sAC is essential for sperm motility and maturation, and its inhibition presents a promising strategy for contraception.[1][2] this compound emerged from structure-assisted drug design as a potent small molecule inhibitor of sAC, demonstrating the potential to temporarily render sperm immotile, thereby preventing fertilization.[2] This guide explores the foundational research that has established this compound as a key tool compound in advancing the concept of an "on-demand" male contraceptive pill.

Mechanism of Action: Targeting Sperm Motility at its Source

This compound functions by directly inhibiting the enzymatic activity of soluble adenylyl cyclase. sAC is a unique intracellular enzyme that acts as a sensor for bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions.[1] Upon ejaculation, sperm are exposed to higher concentrations of bicarbonate in the female reproductive tract, which activates sAC to produce the second messenger cyclic adenosine monophosphate (cAMP).[1] This increase in cAMP is a critical step in the initiation of sperm capacitation, a series of physiological changes that enable a sperm to fertilize an egg, including the hyperactivation of motility.

By binding to sAC, this compound blocks the production of cAMP, thereby preventing the downstream signaling cascade that leads to sperm motility and capacitation.[2] This inhibition is reversible, offering the potential for a contraceptive effect that is rapid in onset and offset.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its efficacy, binding kinetics, and pharmacokinetic properties.

Table 1: In Vitro Efficacy and Binding Characteristics of this compound

ParameterValueSpeciesAssay Conditions
Biochemical IC₅₀ 160 nMHumanPurified recombinant sAC protein with 1 mM ATP, 2 mM Ca²⁺, 4 mM Mg²⁺, and 40 mM HCO₃⁻.[1]
Binding Affinity (Kᴅ) 176 nMHumanSurface Plasmon Resonance (SPR) with immobilized sAC protein.[1]
Association Rate (kₐ) 2.3 x 10⁵ M⁻¹s⁻¹HumanSurface Plasmon Resonance (SPR).[1]
Dissociation Rate (kᴅ) 55.8 x 10⁻³ s⁻¹HumanSurface Plasmon Resonance (SPR).[1]

Table 2: Cellular Activity of this compound

ParameterValueCell LineAssay Conditions
Cellular IC₅₀ 102 nMsAC-overexpressing rat 4-4 cells500 µM IBMX for 5 minutes.[1]

Table 3: Pharmacokinetic Properties of this compound in Mice

ParameterValueRoute of Administration
Oral Bioavailability 59%Oral (p.o.)
Cₘₐₓ (5 mg/kg p.o.) 15.5 µMOral (p.o.)
AUC (5 mg/kg p.o.) 94 µg·h/mLOral (p.o.)
Mean Residence Time 3.95 hoursOral (p.o.)

Selectivity and Safety Profile

This compound has demonstrated high selectivity for sAC over the nine transmembrane adenylyl cyclases (tmACs). This is a critical feature, as tmACs are involved in a wide range of physiological processes, and off-target inhibition could lead to undesirable side effects. In addition to its selectivity, this compound was found to be non-cytotoxic at concentrations up to 20 µM (over 200-fold its cellular IC₅₀) and showed no significant activity against a panel of 310 kinases and 46 other common drug targets.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound.

In Vitro sAC Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified sAC protein.

Methodology:

  • Purified recombinant human sAC protein is used.

  • The assay is conducted in the presence of 1 mM ATP, 2 mM Ca²⁺, 4 mM Mg²⁺, and 40 mM HCO₃⁻ to ensure physiological activation of the enzyme.[1]

  • This compound is serially diluted to a range of concentrations and pre-incubated with the sAC enzyme.

  • The enzymatic reaction is initiated by the addition of ATP.

  • The amount of cAMP produced is measured, typically using a competitive immunoassay or radioactive labeling.

  • The concentration-response curve is plotted, and the IC₅₀ value is calculated using non-linear regression.

Cellular cAMP Accumulation Assay

Objective: To determine the IC₅₀ of this compound in a cellular context.

Methodology:

  • sAC-overexpressing rat 4-4 cells are cultured in appropriate media.

  • Cells are pre-treated with a broad-spectrum phosphodiesterase (PDE) inhibitor, such as 500 µM IBMX, for 5 minutes to prevent the degradation of cAMP.[1]

  • Cells are then treated with varying concentrations of this compound.

  • Following incubation, the cells are lysed, and the intracellular cAMP levels are quantified using a suitable cAMP assay kit.

  • The results are normalized to a DMSO-treated control, and the IC₅₀ is determined from the resulting concentration-response curve.[1]

Surface Plasmon Resonance (SPR)

Objective: To measure the binding kinetics (association and dissociation rates) and affinity of this compound to sAC.

Methodology:

  • Purified human sAC protein is immobilized on a sensor chip.

  • A series of concentrations of this compound are flowed over the sensor chip, allowing for the measurement of the association phase.

  • A buffer without this compound is then flowed over the chip to measure the dissociation phase.

  • The binding response is measured in real-time as a change in the refractive index at the sensor surface.

  • The resulting sensorgrams are fitted to a 1:1 binding model to calculate the association rate (kₐ), dissociation rate (kᴅ), and the equilibrium dissociation constant (Kᴅ).[1]

In Vivo Contraception Study in Mice (Generalized Protocol)

Objective: To assess the contraceptive efficacy of orally administered this compound in a mouse model.

Methodology: Note: While in vivo studies with this compound have been conducted, much of the detailed published methodology focuses on its more potent successor, TDI-11861. The following is a generalized protocol based on the available information for sAC inhibitors.

  • Animals: Adult, sexually mature male and female mice are used.

  • Drug Administration: Male mice are administered a single oral dose of this compound (e.g., 50 mg/kg) or a vehicle control.[2]

  • Mating: At a specified time point after administration (e.g., 2 hours), each male mouse is paired with a receptive female for a defined mating period.

  • Endpoint Assessment:

    • Sperm Motility: A cohort of treated male mice can be euthanized at various time points post-administration to assess sperm motility from the cauda epididymis.

    • Contraceptive Efficacy: Mated females are monitored for pregnancy. The number of pregnancies and litter sizes in the this compound-treated group are compared to the vehicle-treated control group.

  • Reversibility: The return of fertility in male mice is assessed in subsequent mating trials after the drug has cleared.

Mandatory Visualizations

Signaling Pathway of sAC in Sperm Capacitation

sAC_Pathway cluster_extracellular Extracellular Environment cluster_sperm Sperm Cell HCO3_ext Bicarbonate (HCO₃⁻) sAC Soluble Adenylyl Cyclase (sAC) HCO3_ext->sAC Activates Ca2_ext Calcium (Ca²⁺) Ca2_ext->sAC Activates ATP ATP sAC->ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Tyrosine_Kinases Tyrosine Kinases PKA->Tyrosine_Kinases Activates Capacitation Capacitation (Hyperactivated Motility, Acrosome Reaction Competence) Tyrosine_Kinases->Capacitation Leads to TDI10229 This compound TDI10229->sAC Inhibits

Caption: The signaling cascade of sAC in sperm capacitation and the inhibitory action of this compound.

Experimental Workflow for In Vivo Contraceptive Efficacy

InVivo_Workflow cluster_endpoints Endpoint Assessment start Start: Select Male Mice drug_admin Oral Administration: This compound or Vehicle start->drug_admin wait Waiting Period (e.g., 2 hours) drug_admin->wait mating Pair with Receptive Females wait->mating separation Separate Males and Females mating->separation pregnancy_check Monitor Females for Pregnancy separation->pregnancy_check litter_size Record Litter Size pregnancy_check->litter_size analysis Data Analysis: Compare Pregnancy Rates litter_size->analysis

References

The Pharmacological Profile of TDI-10229: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TDI-10229 is a potent, selective, and orally bioavailable small molecule inhibitor of soluble adenylyl cyclase (sAC or ADCY10).[1][2][3][4][5] Developed through structure-based drug design as an advancement from earlier inhibitors like LRE1, this compound serves as a crucial chemical probe for elucidating the physiological and pathological roles of sAC.[4][5] This enzyme, unlike transmembrane adenylyl cyclases (tmACs), is a cytosolic and mitochondrial sensor for bicarbonate, CO2, and pH, playing a vital role in numerous cellular signaling pathways.[6] Its involvement in sperm motility and capacitation has made it a key target for the development of non-hormonal contraceptives.[7][8][9] This guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, potency, selectivity, binding kinetics, and pharmacokinetic profile, along with detailed experimental protocols for its characterization.

Mechanism of Action

This compound exerts its inhibitory effect by binding to the bicarbonate binding site of soluble adenylyl cyclase.[10] This allosteric inhibition prevents the conformational changes necessary for the conversion of ATP to cyclic AMP (cAMP), thereby downregulating sAC-mediated signaling pathways.[11][12] The crystal structure of this compound in complex with sAC (PDB ID: 7OVD) has been resolved, providing detailed insights into its binding mode and facilitating the structure-activity relationship (SAR) studies that led to its development.[10]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the pharmacological profile of this compound.

Table 1: In Vitro and Cellular Potency of this compound
Assay TypeTargetSpeciesIC50 (nM)Reference
Biochemical Activity AssaySoluble Adenylyl Cyclase (sAC)Human160 - 195[1][10][12]
Cellular Activity AssaySoluble Adenylyl Cyclase (sAC)Human (in rat 4-4 cells)92 - 102[10][12]
Table 2: Binding Kinetics and Affinity of this compound for Human sAC
ParameterValueUnitMethodReference
Association Rate (k_on)2.3 x 10^5M⁻¹s⁻¹SPR[12]
Dissociation Rate (k_off)55.8 x 10⁻³s⁻¹SPR[12]
Dissociation Constant (K_D)176.0nMSPR[10][12]
Residence Time (1/k_off)~25secondsSPR[10]
Table 3: Selectivity Profile of this compound
Target ClassDetailsOutcomeReference
Transmembrane Adenylyl Cyclases (tmACs)High selectivity for sAC over tmAC isoforms 1-9.No significant inhibition of tmACs.[10][13]
KinasesPanel of 310 kinases.No appreciable activity.[4][13]
Other Drug TargetsPanel of 46 targets including GPCRs, ion channels, and nuclear receptors.No appreciable activity.[4][13]
CytotoxicityTested up to 20 µM in cells.Not cytotoxic at concentrations 200-fold above its cellular IC50.[4][13]
Table 4: Mouse Pharmacokinetic Profile of this compound
ParameterValueUnitDosingReference
Cmax15.5µM5 mg/kg, p.o.[1][14]
AUC94µg·h/mL5 mg/kg, p.o.[1][14]
MRT3.95hours5 mg/kg, p.o.[1][14]
Oral Bioavailability (F)59%-[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro sAC Biochemical Activity Assay

This assay quantifies the enzymatic activity of purified sAC in the presence of an inhibitor by measuring the conversion of [α-³²P]ATP to [³²P]cAMP.

Materials:

  • Purified, truncated human sAC protein (sACt).[15]

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 4 mM MgCl₂, 2 mM CaCl₂, 40 mM NaHCO₃, 3 mM DTT.[12][15]

  • Substrate Mix: 1 mM ATP supplemented with [α-³²P]ATP.[12][15]

  • This compound stock solution in DMSO.

  • Dowex and Alumina columns for cAMP separation.

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a reaction tube, pre-incubate the purified sACt protein with varying concentrations of this compound (or DMSO as a vehicle control) for 15 minutes at 30°C.[1]

  • Initiate the enzymatic reaction by adding the Substrate Mix to the pre-incubated enzyme-inhibitor solution. The final reaction volume is typically 100 µL.[1]

  • Incubate the reaction mixture for 30 minutes at 30°C.[1]

  • Stop the reaction and separate the newly synthesized [³²P]cAMP from the unreacted [α-³²P]ATP using a two-column chromatography method (Dowex and Alumina columns).

  • Quantify the amount of [³²P]cAMP using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[1]

Cellular sAC Activity Assay (cAMP Accumulation)

This assay measures the ability of this compound to inhibit sAC activity within a cellular context by quantifying the accumulation of intracellular cAMP.

Materials:

  • Human "4-4 cells" (HEK293 cells stably overexpressing sACt).[1]

  • Cell Culture Medium: DMEM supplemented with 10% FBS.[1]

  • Phosphodiesterase (PDE) inhibitor: 3-isobutyl-1-methylxanthine (IBMX).[1][15]

  • This compound stock solution in DMSO.

  • cAMP detection kit (e.g., ELISA-based).[1]

Procedure:

  • Seed 1 x 10⁵ "4-4 cells" per well in a 24-well plate and incubate for 24 hours at 37°C with 5% CO₂.[1]

  • One hour prior to the assay, replace the culture medium with fresh medium.[1]

  • Pre-incubate the cells with various concentrations of this compound (or DMSO as a vehicle control) for 10 minutes at 37°C.[1][15]

  • Induce cAMP accumulation by adding 500 µM IBMX to each well.[1][15]

  • Allow cAMP to accumulate for 5 minutes.[1][15]

  • Terminate the reaction by removing the medium and lysing the cells with 0.1 M HCl.[15]

  • Quantify the intracellular cAMP concentration in the cell lysates using a commercial cAMP ELISA kit according to the manufacturer's instructions.[1]

  • Normalize the cAMP levels to the DMSO-treated control and plot against the logarithm of this compound concentration to determine the cellular IC50 value.[1]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the real-time association and dissociation of this compound from immobilized sAC, allowing for the determination of binding kinetic parameters.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Highly purified, C-terminal His6-tagged sACt protein for immobilization.[11]

  • Running Buffer: TBS-P+ (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.005% P20 surfactant).[11]

  • This compound solutions at various concentrations in running buffer with 1% DMSO.[11]

  • Standard amine coupling reagents (EDC, NHS) and ethanolamine for surface chemistry.

Procedure:

  • Immobilize the purified sACt protein onto the surface of a sensor chip using standard amine coupling chemistry. A reference flow cell is prepared in parallel without protein immobilization to subtract non-specific binding.[11]

  • Equilibrate the chip surface with running buffer.

  • Perform single-cycle kinetics by injecting a series of increasing concentrations of this compound (e.g., 19.5, 78.1, 312.5, 1250, and 5000 nM) sequentially over the sAC and reference flow cells.[11]

  • Monitor the association of this compound to sAC in real-time as an increase in the response units (RU).

  • After the final concentration injection, switch back to the running buffer to monitor the dissociation phase.[11]

  • Regenerate the sensor surface if necessary.

  • Subtract the reference channel data from the active channel data to obtain the specific binding sensorgram.[11]

  • Fit the resulting sensorgram data to a 1:1 binding model to calculate the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).[12]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts and processes related to this compound.

sAC_Signaling_Pathway cluster_extracellular Extracellular/Cytosol cluster_intracellular Intracellular HCO3_in Bicarbonate (HCO₃⁻) sAC Soluble Adenylyl Cyclase (sAC) HCO3_in->sAC Activates cAMP cAMP sAC->cAMP Converts ATP ATP ATP->sAC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Responses (e.g., Sperm Motility) PKA->Cellular_Response Phosphorylates Targets TDI10229 This compound TDI10229->sAC Inhibits

Caption: sAC signaling pathway and inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_incell Cell-Based Characterization cluster_invivo In Vivo Characterization Biochemical_Assay Biochemical Assay (Purified sAC) Determines IC₅₀ SPR_Assay Surface Plasmon Resonance (Binding Kinetics) Determines K_D, k_on, k_off Biochemical_Assay->SPR_Assay Selectivity_Panel Selectivity Screening (tmACs, Kinases, etc.) Assesses Off-Target Effects SPR_Assay->Selectivity_Panel Cellular_Assay Cellular Assay (sAC-overexpressing cells) Determines cellular IC₅₀ Selectivity_Panel->Cellular_Assay PK_Studies Pharmacokinetic Studies (e.g., Mouse) Determines Bioavailability, C_max, AUC Cellular_Assay->PK_Studies Evaluation Pharmacological Profile Evaluation PK_Studies->Evaluation Start Compound Synthesis (this compound) Start->Biochemical_Assay

Caption: Workflow for the pharmacological evaluation of this compound.

References

TDI-10229: A Technical Guide to a Potent and Selective Chemical Probe for Soluble Adenylyl Cyclase (ADCY10)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Soluble adenylyl cyclase (sAC), encoded by the ADCY10 gene, is a unique intracellular source of the second messenger cyclic AMP (cAMP). Unlike transmembrane adenylyl cyclases (tmACs), sAC is insensitive to G-protein regulation and is instead activated by bicarbonate and calcium ions, positioning it as a critical sensor of the intracellular environment. The development of potent and selective chemical probes is essential for dissecting the multifaceted roles of ADCY10 in cellular signaling and for validating it as a therapeutic target. This technical guide provides an in-depth overview of TDI-10229, a nanomolar inhibitor of ADCY10, intended to serve as a comprehensive resource for researchers in academia and industry. This guide details the biochemical and cellular activity of this compound, its selectivity profile, pharmacokinetic properties, and provides detailed protocols for its use in key experimental assays.

Introduction to this compound

This compound is a potent, selective, and orally bioavailable small molecule inhibitor of soluble adenylyl cyclase (ADCY10).[1][2] It was developed through structure-based drug design, optimizing a previously identified sAC inhibitor, LRE1, to improve potency and pharmacokinetic properties.[2][3] this compound binds to the bicarbonate binding site of ADCY10, thereby preventing its activation and subsequent cAMP production.[2] Its favorable characteristics make it a valuable tool for in vitro and in vivo studies to elucidate the physiological and pathological roles of ADCY10.

ADCY10 Signaling Pathway

ADCY10 is a ubiquitously expressed enzyme that plays a crucial role in various physiological processes by catalyzing the conversion of ATP to cAMP.[2] The primary activator of ADCY10 is the bicarbonate ion (HCO3-), which directly binds to the enzyme.[4][5] This positions ADCY10 as a cellular sensor for CO2, HCO3-, and pH.[6][7] The cAMP generated by ADCY10 can then activate downstream effectors, principally Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), which in turn modulate a wide array of cellular functions including gene expression, metabolism, and ion channel activity.[4][8]

ADCY10_Signaling_Pathway cluster_activation Activation cluster_enzyme Enzyme cluster_inhibition Inhibition cluster_reaction Catalysis cluster_downstream Downstream Effectors Bicarbonate Bicarbonate (HCO₃⁻) ADCY10 ADCY10 (sAC) Bicarbonate->ADCY10 Calcium Calcium (Ca²⁺) Calcium->ADCY10 cAMP cAMP ADCY10->cAMP ATP TDI10229 This compound TDI10229->ADCY10 ATP ATP PKA PKA cAMP->PKA EPAC EPAC cAMP->EPAC Cellular_Responses Cellular Responses PKA->Cellular_Responses EPAC->Cellular_Responses

Figure 1: ADCY10 Signaling Pathway and Inhibition by this compound.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and cellular activities, as well as its pharmacokinetic properties.

Table 1: In Vitro and Cellular Potency of this compound

Assay TypeTargetSpeciesIC50 (nM)Reference(s)
Biochemical ActivityADCY10 (sAC)Human195[9]
Cellular ActivityADCY10 (sAC)Human (4-4 cells)92[9]
Cellular ActivityADCY10 (sAC)Rat (4-4 cells)113.5[10]

Table 2: Selectivity Profile of this compound

Target ClassNumber of Targets ScreenedActivityReference(s)
Kinases310No appreciable activity[2]
GPCRs, Ion Channels, Nuclear Receptors46No appreciable activity[2]
Transmembrane Adenylyl Cyclases (tmACs)Not specifiedHigh selectivity for sAC over tmACs[2]

Table 3: Pharmacokinetic Properties of this compound in Mice

Route of AdministrationDose (mg/kg)Cmax (µM)AUC (µM·h)Mean Residence Time (h)Oral Bioavailability (%)Reference(s)
Oral (p.o.)2015.5943.9559[2]
Intraperitoneal (i.p.)2045722.82-[2]

Table 4: Binding Kinetics of this compound to Human ADCY10 (SPR)

Temperature (°C)Kon (M⁻¹s⁻¹)Koff (s⁻¹)KD (nM)Residence Time (s)Reference(s)
25Not specifiedNot specifiedNot specified25[10]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro ADCY10 (sAC) Activity Assay (Biochemical Potency)

This protocol is based on the classical "two-column" method to quantify the conversion of radiolabeled ATP to cAMP.[1]

Workflow Diagram:

In_Vitro_Assay_Workflow Start Start Incubate Incubate sAC protein with this compound and assay buffer Start->Incubate Initiate Initiate reaction with α-³²P labeled ATP Incubate->Initiate Separate Separate ³²P-cAMP using Dowex and Alumina columns Initiate->Separate Quantify Quantify ³²P-cAMP by scintillation counting Separate->Quantify Analyze Analyze data to determine IC₅₀ Quantify->Analyze End End Analyze->End

Figure 2: Workflow for the In Vitro ADCY10 Activity Assay.

Materials:

  • Purified human ADCY10 (sAC) protein

  • This compound

  • Assay Buffer: 4 mM MgCl₂, 2 mM CaCl₂, 1 mM ATP, and 40 mM NaHCO₃

  • α-³²P labeled ATP

  • Dowex and Alumina chromatography columns

  • Scintillation counter and vials

Procedure:

  • Prepare serial dilutions of this compound in the desired concentration range.

  • In a reaction tube, incubate approximately 5 nM of purified ADCY10 protein with the different concentrations of this compound in the assay buffer.

  • Initiate the enzymatic reaction by adding α-³²P labeled ATP (approximately 1,000,000 counts per minute).

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding a stop solution (e.g., containing unlabeled ATP and EDTA).

  • Separate the generated ³²P-labeled cAMP from unreacted ATP and other nucleotides using sequential Dowex and Alumina column chromatography.

  • Elute the purified ³²P-cAMP and quantify the radioactivity using a scintillation counter.

  • Plot the percentage of inhibition against the logarithm of this compound concentration and determine the IC₅₀ value using a suitable non-linear regression model.

Cellular ADCY10 (sAC) Activity Assay (Cellular Potency)

This protocol measures the accumulation of cAMP in HEK293 cells overexpressing ADCY10 (4-4 cells).[10]

Workflow Diagram:

Cellular_Assay_Workflow Start Start Seed_Cells Seed 4-4 cells in a 24-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Preincubate Preincubate cells with This compound Incubate_24h->Preincubate Stimulate Stimulate with IBMX (PDE inhibitor) Preincubate->Stimulate Lyse_Cells Lyse cells to release intracellular cAMP Stimulate->Lyse_Cells Measure_cAMP Measure cAMP levels (e.g., ELISA, HTRF) Lyse_Cells->Measure_cAMP Analyze Analyze data to determine IC₅₀ Measure_cAMP->Analyze End End Analyze->End

Figure 3: Workflow for the Cellular ADCY10 Activity Assay.

Materials:

  • HEK293 cells stably overexpressing ADCY10 (4-4 cells)

  • DMEM with 10% FBS

  • This compound

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Cell lysis buffer

  • cAMP detection kit (e.g., ELISA, HTRF)

Procedure:

  • Seed 1 x 10⁵ 4-4 cells per well in a 24-well plate and incubate for 24 hours in DMEM with 10% FBS at 37°C and 5% CO₂.

  • One hour before the assay, replace the medium with 300 µL of fresh medium.

  • Preincubate the cells with various concentrations of this compound or vehicle (e.g., 0.7% DMSO) for 10 minutes at 37°C.

  • Stimulate cAMP accumulation by adding a pan-phosphodiesterase (PDE) inhibitor such as IBMX to a final concentration of 500 µM.

  • Incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Stop the reaction and lyse the cells according to the cAMP detection kit manufacturer's instructions to release intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a suitable detection method (e.g., competitive ELISA or HTRF).

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the cellular IC₅₀ value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol outlines the general procedure for determining the binding kinetics of this compound to immobilized ADCY10 using SPR.[10]

Workflow Diagram:

SPR_Workflow Start Start Immobilize Immobilize purified sAC protein on a sensor chip Start->Immobilize Inject_Analyte Inject this compound at various concentrations (association) Immobilize->Inject_Analyte Dissociate Flow running buffer over the surface (dissociation) Inject_Analyte->Dissociate Regenerate Regenerate the sensor surface (if necessary) Dissociate->Regenerate Analyze Analyze sensorgrams to determine Kon, Koff, and KD Regenerate->Analyze End End Analyze->End

Figure 4: Workflow for Surface Plasmon Resonance (SPR) Analysis.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified human ADCY10 (sAC) protein

  • This compound

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC/NHS)

Procedure:

  • Immobilize the purified ADCY10 protein onto the surface of an SPR sensor chip using standard amine coupling chemistry or other appropriate methods.

  • Prepare a series of this compound dilutions in the running buffer. The concentration range should span below and above the expected KD value (e.g., 19.5 nM to 5000 nM for this compound).[1]

  • Perform a binding analysis cycle for each concentration of this compound, which includes:

    • Association Phase: Inject the this compound solution over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined period to monitor the binding event in real-time.

    • Dissociation Phase: Switch back to flowing only the running buffer over the sensor surface to monitor the dissociation of the this compound-ADCY10 complex.

  • Between cycles, regenerate the sensor surface if necessary to remove any bound analyte, using a regeneration solution that does not denature the immobilized protein.

  • Subtract the signal from a reference flow cell (without immobilized protein or with an irrelevant protein) to correct for bulk refractive index changes and non-specific binding.

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (Kon), dissociation rate constant (Koff), and the equilibrium dissociation constant (KD).

Limitations and Considerations

While this compound is a highly valuable chemical probe for studying ADCY10, it is important to be aware of its limitations:

  • Modest Affinity and Fast Off-Rate: this compound has a residence time of approximately 25 seconds on the ADCY10 protein.[3][10] This relatively fast off-rate may be a limitation in certain experimental contexts, particularly for in vivo applications where sustained target engagement is required.[3]

  • Concentration-Dependent Selectivity: As with any chemical probe, the high selectivity of this compound is concentration-dependent. It is crucial to use the lowest effective concentration to minimize the risk of off-target effects.

  • Use of a Negative Control: For rigorous interpretation of experimental results, it is recommended to use a structurally related but inactive control compound alongside this compound to control for potential off-target or non-specific effects.

Conclusion

This compound is a well-characterized, potent, and selective chemical probe for ADCY10. Its nanomolar inhibitory activity in both biochemical and cellular assays, coupled with its oral bioavailability, makes it an indispensable tool for the scientific community. This technical guide provides the essential information and detailed protocols to enable researchers to effectively utilize this compound in their studies to further unravel the complex biology of ADCY10 and to explore its potential as a therapeutic target in various diseases. Careful consideration of its limitations and the use of appropriate controls will ensure the generation of robust and reliable data.

References

Methodological & Application

Application Notes and Protocols for TDI-10229 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TDI-10229 is a potent and selective inhibitor of soluble adenylyl cyclase (sAC), also known as ADCY10.[1][2] Unlike transmembrane adenylyl cyclases (tmACs), sAC is an intracellular enzyme that acts as a sensor for bicarbonate (HCO3-) and calcium ions (Ca2+), playing a crucial role in various physiological processes by producing the second messenger cyclic AMP (cAMP).[3][4] These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate sAC signaling pathways and for screening potential sAC inhibitors.

Mechanism of Action

This compound inhibits the enzymatic activity of sAC, thereby reducing the intracellular production of cAMP.[1] The sAC signaling cascade is initiated by the activation of sAC by intracellular bicarbonate and calcium. Activated sAC then catalyzes the conversion of ATP to cAMP. This newly synthesized cAMP can then activate downstream effector proteins, primarily Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), which in turn regulate a multitude of cellular functions.[3][5][6]

Data Presentation

The inhibitory activity of this compound on sAC has been quantified in various assays. The following tables summarize key quantitative data for this compound.

Table 1: In Vitro Biochemical Potency of this compound

Assay TypeTargetSpeciesIC50 (nM)Reference(s)
Biochemical Activity AssayPurified sACHuman158.6 - 195[1][7][8]

Table 2: Cellular Potency of this compound in sAC-Overexpressing Cells

Cell LineDescriptionAssay TypeIC50 (nM)Reference(s)
4-4 CellsHEK293 cells stably overexpressing sACcAMP Accumulation Assay92 - 113.5[7][8][9]

Experimental Protocols

Protocol 1: Determination of this compound IC50 in a Cell-Based sAC Activity Assay

This protocol describes how to measure the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay using HEK293 cells stably overexpressing sAC (referred to as "4-4 cells"). The assay measures the accumulation of cAMP in response to sAC activity in the presence of a phosphodiesterase (PDE) inhibitor.

Materials:

  • 4-4 cells (HEK293 stably overexpressing sAC)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • 3-isobutyl-1-methylxanthine (IBMX)

  • DMSO (cell culture grade)

  • Phosphate Buffered Saline (PBS)

  • 0.1 M HCl

  • cAMP assay kit (e.g., ELISA-based or fluorescence-based)

  • 96-well cell culture plates (white, clear-bottom for fluorescence if applicable)

  • Multichannel pipette

  • Plate reader compatible with the chosen cAMP assay kit

Procedure:

  • Cell Culture and Seeding:

    • Culture 4-4 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO2.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells into a 96-well plate at a density of approximately 20,000 - 30,000 cells per well in 200 µL of medium.[10]

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in assay medium (e.g., Opti-MEM or serum-free DMEM) to achieve a range of final concentrations for the dose-response curve. A typical concentration range could be from 1 nM to 10 µM.

    • Prepare a stock solution of IBMX in DMSO and then dilute it in the assay medium to the desired final concentration (e.g., 500 µM).

  • Assay Execution:

    • Carefully remove the culture medium from the wells.

    • Wash the cells once with 200 µL of PBS.

    • Add the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).

    • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

    • Add the IBMX solution to all wells to inhibit PDE activity and allow cAMP to accumulate.

    • Incubate for a further 5-10 minutes at 37°C.[11]

  • Cell Lysis and cAMP Measurement:

    • Aspirate the medium from the wells.

    • Lyse the cells by adding 100 µL of 0.1 M HCl to each well.

    • Incubate at room temperature for 10-15 minutes with gentle shaking to ensure complete lysis.

    • Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.

    • Calculate the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic fit).

Mandatory Visualizations

sAC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Bicarbonate_ext Bicarbonate (HCO3-) Bicarbonate_transporter Transporter Bicarbonate_ext->Bicarbonate_transporter Calcium_ext Calcium (Ca2+) Calcium_channel Channel Calcium_ext->Calcium_channel Bicarbonate_int HCO3- Bicarbonate_transporter->Bicarbonate_int Calcium_int Ca2+ Calcium_channel->Calcium_int sAC Soluble Adenylyl Cyclase (sAC) Bicarbonate_int->sAC Activates Calcium_int->sAC Activates TDI_10229 This compound TDI_10229->sAC Inhibits ATP ATP cAMP cAMP ATP->cAMP Catalyzes sAC PKA Protein Kinase A (PKA) cAMP->PKA Activates EPAC Exchange Protein (EPAC) cAMP->EPAC Activates Downstream_Effectors Downstream Cellular Responses PKA->Downstream_Effectors EPAC->Downstream_Effectors

Caption: Soluble Adenylyl Cyclase (sAC) Signaling Pathway and Point of Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Culture_Cells 1. Culture & Seed 4-4 Cells Treat_Cells 3. Treat Cells with This compound Culture_Cells->Treat_Cells Prepare_Compounds 2. Prepare this compound & IBMX Solutions Prepare_Compounds->Treat_Cells Add_IBMX 4. Add IBMX to Inhibit PDEs Treat_Cells->Add_IBMX Lyse_Cells 5. Lyse Cells Add_IBMX->Lyse_Cells Measure_cAMP 6. Measure cAMP Concentration Lyse_Cells->Measure_cAMP Analyze_Data 7. Generate Dose-Response Curve & Calculate IC50 Measure_cAMP->Analyze_Data

Caption: Experimental Workflow for Determining the IC50 of this compound in a Cell-Based sAC Assay.

References

Application Notes and Protocols for TDI-10229 in Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

TDI-10229 is a potent and orally bioavailable inhibitor of soluble adenylyl cyclase (sAC), also known as ADCY10.[1][2][3][4] It demonstrates nanomolar inhibition of sAC in both biochemical and cellular assays, making it a valuable tool for in vivo interrogation of sAC-mediated biological processes.[1][2][3][4] These application notes provide an overview of recommended dosages, administration routes, and detailed protocols for utilizing this compound in mouse studies, based on currently available data.

Data Presentation

Table 1: In Vivo Dosage and Administration of this compound in Mice

DosageAdministration RouteVehicleStudy TypeReference
5 mg/kgOral (p.o.)Not specifiedPharmacokinetic Analysis[2]
20 mg/kgOral (p.o.)Not specifiedPharmacokinetic Analysis[2]
50 mg/kgOral (p.o.)DMSO:PEG 400:PBS (1:4:5)Efficacy (Sperm Motility)[5]
50 mg/kgIntraperitoneal (i.p.)DMSO:PEG 400:PBS (1:4:5)Efficacy (Sperm Motility)[5]

Table 2: Pharmacokinetic Parameters of this compound in Mice

DosageAdministration RouteCmax (µM)AUC (µg·h/mL)Mean Residence Time (h)Bioavailability (%)Reference
5 mg/kgOral (p.o.)15.5943.9559%[1][2]
20 mg/kgOral (p.o.)15.5943.95Not specified[2]

Signaling Pathway

This compound acts as an inhibitor of soluble adenylyl cyclase (sAC). sAC is a unique source of the second messenger cyclic AMP (cAMP) that, unlike transmembrane adenylyl cyclases (tmACs), is regulated by intracellular signals such as bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions. Upon activation, sAC converts adenosine triphosphate (ATP) to cAMP. This increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream target proteins, modulating a variety of cellular functions.

TDI10229_Signaling_Pathway cluster_cell Cellular Environment ATP ATP cAMP cAMP PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Downstream Downstream Protein Phosphorylation PKA_active->Downstream Phosphorylates Response Cellular Response Downstream->Response sAC Soluble Adenylyl Cyclase (sAC) sAC->cAMP Converts TDI10229 This compound TDI10229->sAC Inhibits Bicarbonate Bicarbonate (HCO₃⁻) Bicarbonate->sAC Activates Calcium Calcium (Ca²⁺) Calcium->sAC Activates

Caption: Signaling pathway of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Dosing Solution

This protocol describes the preparation of a this compound solution for oral or intraperitoneal administration in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Phosphate-buffered saline (PBS), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Vehicle Preparation: Prepare the vehicle solution by mixing DMSO, PEG 400, and PBS in a 1:4:5 ratio (e.g., for 1 mL of vehicle, mix 100 µL DMSO, 400 µL PEG 400, and 500 µL PBS).

  • Weighing this compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and total volume.

  • Dissolution:

    • Add the weighed this compound powder to a sterile microcentrifuge tube.

    • Add the DMSO component of the vehicle first and vortex thoroughly to dissolve the compound.

    • Sequentially add the PEG 400 and then the PBS, vortexing after each addition to ensure a homogenous solution.

  • Final Volume: Adjust the final volume with the complete vehicle solution if necessary.

  • Storage: It is recommended to prepare the dosing solution fresh on the day of the experiment. If short-term storage is necessary, store at 4°C and protect from light.

Protocol 2: In Vivo Efficacy Study - Assessment of Sperm Motility

This protocol outlines a procedure to assess the in vivo efficacy of this compound on sperm motility in mice following a single dose.

Materials:

  • Male mice (e.g., C57BL/6, 8-12 weeks old)

  • This compound dosing solution (prepared as in Protocol 1)

  • Vehicle solution (control)

  • Gavage needles (for oral administration) or sterile syringes and needles (for intraperitoneal injection)

  • Surgical tools for dissection

  • Sperm collection and analysis reagents (e.g., Human Tubal Fluid medium)

  • Computer-Assisted Sperm Analysis (CASA) system

Experimental_Workflow A Acclimatize Mice B Randomize into Treatment Groups A->B D Administer this compound or Vehicle (Oral Gavage or IP Injection) B->D C Prepare this compound Dosing Solution C->D E Wait for 2 Hours D->E F Euthanize Mice and Dissect Cauda Epididymides E->F G Isolate Spermatozoa F->G H Assess Sperm Motility (CASA System) G->H I Data Analysis H->I

References

Application Note and Protocol: Preparation of TDI-10229 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the preparation, handling, and storage of a stock solution of TDI-10229 in dimethyl sulfoxide (DMSO). This compound is a potent, orally bioavailable inhibitor of soluble adenylyl cyclase (sAC, ADCY10) used in biochemical and cellular assays.[1][2][3][4] Adherence to this protocol is critical for ensuring the accuracy, reproducibility, and reliability of experimental results.

Chemical and Physical Data

All quantitative data for this compound is summarized in the table below for easy reference.

PropertyValueCitations
Molecular Formula C₁₆H₁₆ClN₅[2]
Molecular Weight 313.78 g/mol [2][5]
CAS Number 2810887-45-5[1][2]
Appearance White to off-white solid powder[5]
Solubility in DMSO 125 mg/mL (398.37 mM)[1][2][4]
Storage (Solid Powder) 3 years at -20°C or 2 years at 4°C[2]
Storage (Stock Solution) 6 months at -80°C or 1 month at -20°C[1][2][4]

Signaling Pathway of this compound

This compound acts as an inhibitor of soluble adenylyl cyclase (sAC). This enzyme is responsible for converting adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a critical second messenger in various cellular signaling pathways. By inhibiting sAC, this compound effectively reduces the intracellular levels of cAMP.

TDI10229_Pathway cluster_0 Cellular Environment ATP ATP sAC sAC (ADCY10) ATP->sAC Substrate cAMP cAMP sAC->cAMP Catalyzes This compound This compound This compound->sAC Inhibits

Caption: Mechanism of this compound inhibiting sAC-mediated cAMP production.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.

3.1 Materials and Equipment

  • This compound solid powder (CAS: 2810887-45-5)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance (precision of at least 0.1 mg)

  • Sterile, amber, or light-protecting microcentrifuge tubes or cryovials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (recommended)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves

3.2 Safety Precautions

  • Always handle this compound and DMSO in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE to avoid skin and eye contact.

  • Consult the Safety Data Sheet (SDS) for this compound before handling.

3.3 Calculation of Mass

To prepare a stock solution of a specific concentration, use the following formula:

Mass (mg) = [Desired Concentration (mM)] x [Final Volume (mL)] x [Molecular Weight ( g/mol )] / 1000

  • Example Calculation for 1 mL of 10 mM this compound:

    • Mass (mg) = 10 mM x 1 mL x 313.78 g/mol / 1000

    • Mass (mg) = 3.138 mg

3.4 Step-by-Step Procedure

  • Acclimation: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent moisture condensation.

  • Weighing: Carefully weigh out 3.14 mg of this compound powder and place it into a sterile vial.

  • Solvent Addition: Add 1.0 mL of high-purity DMSO to the vial containing the powder.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

  • Ultrasonication (If Necessary): If the compound does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.[2][4] Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile, light-protected vials.[1][4]

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date. Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[1][2][4]

Experimental Workflow

The following diagram outlines the key steps in the preparation of the this compound stock solution.

Workflow start Start weigh 1. Weigh 3.14 mg of this compound start->weigh add_dmso 2. Add 1.0 mL of high-purity DMSO weigh->add_dmso dissolve 3. Vortex to Dissolve add_dmso->dissolve ultrasonicate 4. Ultrasonicate (If Necessary) dissolve->ultrasonicate aliquot 5. Aliquot into Single-Use Vials ultrasonicate->aliquot store 6. Store at -80°C or -20°C aliquot->store end_node End store->end_node

Caption: Workflow for preparing this compound stock solution in DMSO.

References

Application Notes and Protocols for In Vivo Administration of TDI-10229

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TDI-10229 is a potent and orally bioavailable inhibitor of soluble adenylyl cyclase (sAC), also known as ADCY10.[1][2][3][4][5] As a key enzyme in intracellular signaling, sAC is regulated by bicarbonate and calcium ions and plays a crucial role in various physiological processes.[1][2][6][7] this compound's ability to selectively inhibit sAC makes it a valuable tool for in vivo research in areas such as male contraception and the regulation of intraocular pressure.[8][9][10] These application notes provide detailed protocols for the in vivo administration of this compound, summarize its pharmacokinetic properties, and illustrate its mechanism of action.

Data Presentation

Pharmacokinetic Properties of this compound in Mice

The following table summarizes the pharmacokinetic parameters of this compound in mice following a single oral or intraperitoneal dose.

ParameterOral Administration (20 mg/kg)Intraperitoneal Administration (20 mg/kg)
Cmax (μM) 15.545
AUC (μM·h) 9472
MRT (h) 3.952.82
Bioavailability 59%-
Data sourced from Fushimi et al., 2021.[4]
In Vivo Efficacy of this compound
ApplicationAnimal ModelAdministration RouteDosageObserved EffectReference
Male Contraception MouseOral50 mg/kgInhibition of sperm motilityBalbach et al., 2023
Intraocular Pressure MouseTopical/SystemicNot SpecifiedElevated intraocular pressureGandhi et al., 2023[8]

Experimental Protocols

Protocol for Preparation of this compound Formulation for Oral Gavage

This protocol describes the preparation of a this compound solution for oral administration in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in DMSO. For example, to achieve a final dosing solution of 2.08 mg/mL, a 20.8 mg/mL stock solution in DMSO is recommended.[3]

  • Vehicle Preparation: In a sterile microcentrifuge tube, combine the vehicle components in the following volumetric ratio: 40% PEG300, 5% Tween-80, and 45% Saline.[3]

  • Formulation:

    • To prepare 1 mL of the final dosing solution, add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO to 400 µL of PEG300.[3]

    • Mix thoroughly by vortexing until the solution is clear.

    • Add 50 µL of Tween-80 and mix again.

    • Finally, add 450 µL of saline to bring the total volume to 1 mL.[3]

    • Vortex the final solution until it is homogeneous and clear.

  • Storage: It is recommended to prepare the working solution fresh on the day of the experiment.[1]

Protocol for Oral Gavage Administration in Mice

This protocol outlines the procedure for administering this compound to mice via oral gavage.

Materials:

  • Prepared this compound dosing solution

  • Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch for adult mice)

  • Syringes

  • Animal scale

Procedure:

  • Animal Handling and Dosing Calculation:

    • Weigh the mouse to determine the correct volume of the dosing solution to administer. The recommended dosing volume is typically 5-10 mL/kg.

    • Calculate the required volume based on the desired dose (e.g., 5 mg/kg or 50 mg/kg) and the concentration of your prepared solution.

  • Restraint:

    • Properly restrain the mouse to ensure its safety and the accuracy of the administration. Scruffing the mouse by grasping the loose skin over the shoulders is a common and effective method.

  • Gavage Needle Insertion:

    • Gently insert the gavage needle into the mouse's mouth, directing it towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, do not force it.

  • Administration:

    • Once the needle is correctly positioned in the esophagus, slowly administer the calculated volume of the this compound solution.

  • Post-Administration Monitoring:

    • After administration, return the mouse to its cage and monitor for any signs of distress.

Visualizations

Soluble Adenylyl Cyclase (sAC) Signaling Pathway

sAC_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular CO2 CO2 CO2_in CO2 CO2->CO2_in CA Carbonic Anhydrase CO2_in->CA H2O H2O H2O->CA HCO3 HCO3- CA->HCO3 sAC Soluble Adenylyl Cyclase (sAC) HCO3->sAC Activates cAMP cAMP sAC->cAMP TDI_10229 This compound TDI_10229->sAC Inhibits ATP ATP ATP->sAC PKA PKA cAMP->PKA EPAC EPAC cAMP->EPAC Downstream_Effectors Downstream Effectors PKA->Downstream_Effectors EPAC->Downstream_Effectors Cellular_Response Cellular Response (e.g., Sperm Motility, Ion Transport) Downstream_Effectors->Cellular_Response

Caption: sAC signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo this compound Administrationdot

Experimental_Workflow cluster_preparation Preparation cluster_administration Administration cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution (in DMSO) Formulate Formulate Dosing Solution Prep_Stock->Formulate Prep_Vehicle Prepare Vehicle (PEG300, Tween-80, Saline) Prep_Vehicle->Formulate Weigh Weigh Animal and Calculate Dose Formulate->Weigh Administer Administer via Oral Gavage Weigh->Administer Monitor Monitor Animal for Adverse Effects Administer->Monitor Collect Collect Samples (e.g., Blood, Tissue) Monitor->Collect Analyze Analyze Endpoints (e.g., Pharmacokinetics, Physiological Effects) Collect->Analyze

References

Cell lines for testing TDI-10229 efficacy (e.g., human 4-4 cells)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TDI-10229 is a potent and orally bioavailable small molecule inhibitor of soluble adenylyl cyclase (sAC), also known as adenylyl cyclase type 10 (ADCY10).[1][2] sAC is a unique intracellular enzyme responsible for the synthesis of the second messenger cyclic adenosine monophosphate (cAMP) from adenosine triphosphate (ATP).[3][4] Unlike transmembrane adenylyl cyclases, sAC is regulated by bicarbonate and calcium ions and plays crucial roles in various physiological processes. This compound exhibits nanomolar inhibition of sAC in both biochemical and cellular assays, making it a valuable tool for studying sAC-mediated signaling and a potential therapeutic agent.[5][6][7]

These application notes provide detailed protocols for testing the efficacy of this compound in relevant cell lines, focusing on cell viability and target engagement through cAMP measurement.

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect by binding to the active site of soluble adenylyl cyclase (sAC), thereby preventing the conversion of ATP to cAMP. This leads to a reduction in intracellular cAMP levels, which in turn modulates the activity of downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC).

TDI10229_Pathway cluster_cell Cellular Environment ATP ATP sAC Soluble Adenylyl Cyclase (sAC) ATP->sAC Substrate cAMP cAMP sAC->cAMP Catalysis Downstream Downstream Effectors (PKA, EPAC) cAMP->Downstream Response Cellular Response Downstream->Response TDI10229 This compound TDI10229->sAC Inhibition

Diagram 1: this compound Signaling Pathway

Recommended Cell Lines

The selection of an appropriate cell line is critical for evaluating the efficacy of this compound. Based on available data, the following cell lines are recommended:

  • Human 4-4 cells: This cell line has been used to demonstrate the cellular permeability and potency of this compound.[1][8]

  • sAC-overexpressing rat 4-4 cells: These cells provide a robust system for studying the specific inhibitory effects of this compound on its target, soluble adenylyl cyclase.[9]

Quantitative Data Summary

The following table summarizes the reported in vitro and cellular potency of this compound.

Assay TypeTarget/Cell LineIC50 ValueReference
Biochemical AssayPurified Human sAC Protein160 nM[9]
Biochemical AssaySoluble Adenylyl Cyclase (sAC)195 nM[1][2]
Cellular AssayHuman 4-4 cells92 nM[1][8]
Cellular AssaysAC-overexpressing rat 4-4 cells92 nM[9]

Experimental Protocols

Two key experimental approaches are recommended to assess the efficacy of this compound: a cell viability assay to determine its cytotoxic or cytostatic effects, and a cAMP measurement assay to confirm target engagement.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is designed to measure the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human 4-4 or sAC-overexpressing rat 4-4 cells

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well clear flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 0.04 N HCl in isopropanol or DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 1 nM to 10 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]

  • Data Acquisition:

    • Measure the absorbance at 570-590 nm using a microplate reader.[1][5]

    • The absorbance is directly proportional to the number of viable cells.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Measurement of Intracellular cAMP Levels using ELISA

This protocol measures the direct effect of this compound on its target by quantifying the levels of intracellular cAMP.

Materials:

  • Human 4-4 or sAC-overexpressing rat 4-4 cells

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Forskolin (optional, as a positive control to stimulate adenylyl cyclases)

  • IBMX (3-isobutyl-1-methylxanthine, a phosphodiesterase inhibitor)

  • Cell lysis buffer

  • cAMP ELISA kit (commercially available)

  • Microplate reader capable of measuring absorbance at the wavelength specified by the ELISA kit manufacturer.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and incubate for 24 hours as described in Protocol 1.

    • Pre-treat the cells with 0.5 mM IBMX for 30 minutes to prevent cAMP degradation.

    • Treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) for a specified period (e.g., 1 hour). Include a vehicle control.

    • (Optional) For a positive control, stimulate a set of wells with a known adenylyl cyclase activator like forskolin.

  • Cell Lysis:

    • After treatment, carefully remove the medium.

    • Add the cell lysis buffer provided in the cAMP ELISA kit to each well.

    • Incubate for the time recommended by the kit manufacturer to ensure complete cell lysis.

  • cAMP ELISA:

    • Perform the competitive ELISA according to the manufacturer's instructions.[7][10][11] This typically involves:

      • Adding cell lysates and cAMP standards to the antibody-coated plate.

      • Adding an HRP-conjugated cAMP.

      • Incubating to allow for competitive binding.

      • Washing the plate to remove unbound reagents.

      • Adding the substrate and incubating for color development.

      • Stopping the reaction.

  • Data Acquisition:

    • Measure the absorbance at the recommended wavelength using a microplate reader. The signal is inversely proportional to the amount of cAMP in the sample.

  • Data Analysis:

    • Generate a standard curve using the absorbance values of the cAMP standards.

    • Calculate the concentration of cAMP in each sample from the standard curve.

    • Plot the cAMP concentration against the log concentration of this compound to determine the IC50 value for cAMP inhibition.

Experimental Workflow

The following diagram outlines the general workflow for testing the efficacy of this compound in cell lines.

TDI10229_Workflow cluster_workflow Experimental Workflow cluster_assays Efficacy Assays start Start seed_cells Seed Cells in 96-well Plates start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_compound Treat with this compound (and controls) incubate1->treat_compound incubate2 Incubate 48-72h treat_compound->incubate2 cAMP_assay cAMP Measurement (e.g., ELISA) treat_compound->cAMP_assay (shorter incubation) viability_assay Cell Viability Assay (e.g., MTT) incubate2->viability_assay data_analysis Data Analysis (IC50 Determination) viability_assay->data_analysis cAMP_assay->data_analysis end End data_analysis->end

Diagram 2: this compound Efficacy Testing Workflow

References

Application Note: Biochemical Assay for Determining the Inhibitory Potency of TDI-10229 on Soluble Adenylyl Cyclase (sAC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the study of soluble adenylyl cyclase (sAC) and the characterization of its inhibitors.

Introduction: Soluble adenylyl cyclase (sAC, or ADCY10) is a unique intracellular source of the second messenger cyclic AMP (cAMP).[1][2] Unlike transmembrane adenylyl cyclases (tmACs), sAC is not regulated by G-proteins but is instead activated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺), functioning as a crucial sensor for CO₂, pH, and calcium levels.[2] sAC's role in various physiological processes, including sperm motility and activation, makes it a significant therapeutic target, particularly for non-hormonal contraception.[3][4][5]

TDI-10229 is a potent, selective, and orally bioavailable small-molecule inhibitor of sAC.[4][6][7][8] It acts by binding to the regulatory bicarbonate binding site, preventing enzymatic function.[3][4][9] This document provides a detailed protocol for a biochemical assay to quantify the inhibitory activity of this compound on purified human sAC protein.

sAC Signaling Pathway and Inhibition by this compound

The diagram below illustrates the signaling pathway of soluble adenylyl cyclase. sAC is activated by intracellular bicarbonate (HCO₃⁻) and calcium (Ca²⁺). The activated enzyme catalyzes the conversion of ATP to cAMP. This process is inhibited by this compound, which competes for the bicarbonate binding site. The resulting cAMP activates downstream effectors like Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac).

sAC_Pathway cluster_activation Activation cluster_inhibition Inhibition cluster_enzymatic_reaction Enzymatic Reaction cluster_downstream Downstream Effectors Bicarbonate Bicarbonate (HCO₃⁻) sAC sAC (inactive) Bicarbonate->sAC Activate Calcium Calcium (Ca²⁺) Calcium->sAC Activate TDI10229 This compound TDI10229->sAC Inhibit sAC_active sAC (active) cAMP cAMP sAC_active->cAMP Catalyzes ATP ATP ATP->sAC_active PKA_EPAC PKA / EPAC cAMP->PKA_EPAC Cellular_Response Cellular Response PKA_EPAC->Cellular_Response

Caption: The sAC signaling pathway and its inhibition by this compound.

Quantitative Data Summary

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀). The tables below summarize the reported IC₅₀ values for this compound against sAC from various studies.

Table 1: Biochemical IC₅₀ Values for this compound

IC₅₀ Value (nM) sAC Protein Source Assay Conditions Reference
160 Purified human sAC In vitro biochemical assay [3][9]
158.6 Purified recombinant human sAC 1 mM ATP, 2 mM Ca²⁺, 4 mM Mg²⁺, 40 mM HCO₃⁻, ~5 nM sAC [10][11]
113.5 Purified recombinant human sAC Not specified [10][12]

| 195 | sAC | Biochemical assay |[6][7] |

Table 2: Cellular IC₅₀ Values for this compound

IC₅₀ Value (nM) Cell Line Assay Principle Reference
92 sAC-overexpressing rat 4-4 cells cAMP accumulation [3][6][9]
113.5 sAC-overexpressing 4-4 cells cAMP accumulation after IBMX treatment [10][12]

| 100 | 4-4 cells | cAMP accumulation after PDE inhibition |[5] |

Experimental Protocol: In Vitro sAC Inhibition Assay

This protocol describes the determination of the biochemical IC₅₀ value of this compound using purified recombinant human sAC. The principle relies on measuring the amount of cAMP produced by sAC in the presence of varying concentrations of the inhibitor.

Experimental Workflow

The workflow for the biochemical assay is outlined in the diagram below.

Assay_Workflow A 1. Reagent Preparation - Serially dilute this compound - Prepare Assay Buffer - Prepare Master Mix (ATP, Mg²⁺, Ca²⁺, HCO₃⁻) B 2. Assay Plate Setup - Add this compound dilutions or DMSO (control) to wells A->B C 3. Enzyme Addition & Pre-incubation - Add purified sAC enzyme to all wells - Pre-incubate to allow inhibitor binding B->C D 4. Reaction Initiation - Add Master Mix to start the reaction C->D E 5. Incubation - Incubate at 30°C for a defined period (e.g., 20-30 min) D->E F 6. Reaction Termination - Stop the reaction (e.g., by adding EDTA or lysis buffer) E->F G 7. cAMP Detection - Measure cAMP levels using a suitable detection kit (e.g., HTRF, ELISA) F->G H 8. Data Analysis - Normalize data to controls - Plot dose-response curve - Calculate IC₅₀ value G->H

Caption: Step-by-step workflow for the sAC biochemical inhibition assay.

Materials and Reagents
  • sAC Enzyme: Purified, N-terminally tagged GST-sACt human protein, expressed in Sf9 cells via baculovirus.[10][12]

  • Inhibitor: this compound, dissolved in 100% DMSO to create a stock solution (e.g., 10 mM).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5.

  • ATP Solution: Adenosine 5'-triphosphate.

  • Divalent Cations: MgCl₂ and CaCl₂.

  • sAC Activator: NaHCO₃ (Sodium Bicarbonate).

  • Control Vehicle: 100% DMSO.

  • Assay Plates: 96-well or 384-well microplates.

  • cAMP Detection Kit: A commercial kit for quantifying cAMP levels (e.g., HTRF, ELISA, or fluorescence polarization-based).

Procedure
  • Inhibitor Preparation:

    • Prepare a serial dilution of the this compound stock solution in 100% DMSO. A typical 10-point, 3-fold dilution series might start from 1 mM down to ~50 nM.

    • Further dilute these DMSO serial dilutions into the assay buffer to achieve the final desired assay concentrations. Ensure the final DMSO concentration in the assay is constant across all wells (typically ≤1%).

  • Assay Reaction Setup:

    • The following steps should be performed on ice to prevent premature reaction initiation.

    • Add the diluted this compound or DMSO vehicle control to the appropriate wells of the microplate.

    • Prepare an enzyme solution by diluting the purified sAC protein in cold assay buffer to a final concentration of ~5 nM.[13] Add this solution to all wells.

    • Gently mix and pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Incubation:

    • Prepare a reaction master mix containing ATP, MgCl₂, CaCl₂, and NaHCO₃ in assay buffer. The final concentrations in the reaction should be approximately:

      • 1 mM ATP[13]

      • 4 mM MgCl₂[13]

      • 2 mM CaCl₂[13]

      • 40 mM NaHCO₃[13]

    • Initiate the enzymatic reaction by adding the master mix to all wells.

    • Immediately transfer the plate to an incubator set at 30°C for 20-30 minutes.[13]

  • Reaction Termination and cAMP Detection:

    • Stop the reaction according to the instructions provided with your chosen cAMP detection kit. This often involves adding a lysis buffer containing a phosphodiesterase inhibitor (like IBMX) and/or a chelating agent (like EDTA) to stop sAC activity.

    • Proceed with the cAMP quantification protocol as per the manufacturer's instructions.

  • Data Analysis:

    • Determine the concentration of cAMP in each well.

    • Normalize the data. The "0% inhibition" control corresponds to wells with DMSO only (maximum enzyme activity), and the "100% inhibition" control corresponds to wells without enzyme or with a saturating concentration of a known inhibitor (background signal).

    • Plot the percentage of sAC inhibition versus the logarithm of the this compound concentration.

    • Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.

Logical Diagram: this compound Mechanism of Action

This compound functions as a competitive inhibitor at the bicarbonate binding site of sAC. This prevents the allosteric activation required for efficient ATP conversion to cAMP, even when the substrate (ATP) is present.

Inhibition_Mechanism cluster_sAC sAC Enzyme cluster_ligands Molecules cluster_outcome Outcome sAC_protein sAC Protein atp_site ATP Binding Site bicarb_site Bicarbonate Binding Site (Allosteric) Activation Enzyme Activation (ATP -> cAMP) Inhibition No Activation (ATP not converted) ATP ATP (Substrate) ATP->atp_site Binds Bicarb HCO₃⁻ (Activator) Bicarb->bicarb_site Binds & Activates TDI This compound (Inhibitor) TDI->bicarb_site Competitively Binds & Inhibits

Caption: Competitive inhibition of sAC by this compound at the bicarbonate binding site.

References

Application Notes and Protocols for TDI-10229 in Sperm Motility and Capacitation Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

TDI-10229 is a potent and specific inhibitor of soluble adenylyl cyclase (sAC), an enzyme crucial for sperm motility and capacitation.[1][2][3] Unlike transmembrane adenylyl cyclases, sAC is directly activated by bicarbonate and calcium ions, playing a pivotal role in the signaling cascade that prepares sperm for fertilization. These application notes provide detailed protocols and data for utilizing this compound to study and modulate sperm function in both mouse and human models.

The inhibition of sAC by this compound effectively blocks the production of cyclic AMP (cAMP), a key second messenger in sperm.[4] This leads to the suppression of a series of downstream events essential for fertilization, including protein kinase A (PKA) activation, tyrosine phosphorylation, intracellular alkalinization, increased flagellar beat frequency, and the acrosome reaction.[1][5] The ability of this compound to interrupt these processes in ejaculated human sperm makes it a valuable tool for contraception research and for dissecting the molecular mechanisms of sperm activation.[1]

Data Summary

The following tables summarize the quantitative effects of this compound on key parameters of sperm function in both mouse and human sperm.

Table 1: Effect of this compound on Mouse Sperm Motility Parameters

ParameterConditionControl (DMSO)This compound (5 µM)Rescue (db-cAMP/IBMX)
Basal Beat Frequency (Hz) Non-capacitatingNot specifiedReduced to levels resembling sAC KO spermLargely rescued
Mean Curvature Non-capacitatingNot specifiedReducedNot specified
Bicarbonate-induced Beat Frequency CapacitatingIncreasedBlockedLargely rescued

Data synthesized from narrative descriptions in Balbach et al., 2021.[1][3]

Table 2: Effect of this compound on Human Sperm Motility Parameters

ParameterConditionControl (DMSO)This compound (5 µM)Rescue (db-cAMP/IBMX)
Basal Beat Frequency (Hz) CapacitatingNot specifiedReduced to 15 HzRescued
Bicarbonate-induced Beat Frequency CapacitatingIncreasedBlockedRescued

Data synthesized from narrative descriptions in Balbach et al., 2021.[1][3]

Table 3: Effect of this compound on Sperm Capacitation Markers

MarkerSpeciesConditionControl (DMSO)This compound (5 µM)Rescue (db-cAMP/IBMX)
cAMP Levels MouseCapacitating (10 min)Peak increaseCompletely blockedNot specified
cAMP Levels HumanCapacitating (40 min)Peak increaseCompletely blockedNot specified
PKA Activity MouseCapacitatingIncreasedCompletely preventedNot specified
PKA Activity HumanCapacitatingIncreasedCompletely preventedNot specified
PKA Substrate Phosphorylation Mouse & HumanCapacitatingIncreasedDose-dependently blockedRescued
Intracellular pH (pHi) Mouse & HumanCapacitatingIncreasedBlockedNot specified
Tyrosine Phosphorylation Mouse & HumanCapacitatingIncreasedPreventedNot specified
Acrosome Reaction (ZP-induced) MouseCapacitatedIncreasedPreventedRescued
Acrosome Reaction (Progesterone-induced) HumanCapacitatedIncreasedPreventedRescued

Data synthesized from narrative descriptions in Balbach et al., 2021.[1][4][6][7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and the general experimental workflows for motility and capacitation assays.

TDI10229_Signaling_Pathway cluster_input Inputs cluster_pathway Signaling Cascade cluster_output Functional Outcomes Bicarbonate Bicarbonate (HCO3-) sAC Soluble Adenylyl Cyclase (sAC) Bicarbonate->sAC cAMP cAMP sAC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Downstream Downstream Effectors (Tyrosine Kinases, etc.) PKA->Downstream Motility Increased Motility & Hyperactivation PKA->Motility Capacitation Capacitation (pHi increase, pY) Downstream->Capacitation AR Acrosome Reaction Competence Capacitation->AR TDI10229 This compound TDI10229->sAC

Caption: Signaling pathway of sperm capacitation inhibited by this compound.

Experimental_Workflow cluster_prep Sperm Preparation cluster_treatment Treatment cluster_assays Assays Sperm_Isolation Isolate Sperm (Mouse: Cauda Epididymis) (Human: Ejaculate) Washing Wash Sperm Sperm_Isolation->Washing Incubation Incubate with this compound or Vehicle (in capacitating or non-capacitating media) Washing->Incubation Motility_Assay Sperm Motility Analysis (CASA) Incubation->Motility_Assay Capacitation_Assay Capacitation Assays (cAMP, PKA, pY, pHi) Incubation->Capacitation_Assay AR_Assay Acrosome Reaction Assay Capacitation_Assay->AR_Assay

References

Application Notes and Protocols for the Use of TDI-10229 in In Vitro Fertilization (IVF) Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

TDI-10229 is a potent and selective inhibitor of soluble adenylyl cyclase (sAC), also known as ADCY10.[1][2] sAC is a crucial enzyme in the regulation of intracellular signaling pathways through the production of cyclic AMP (cAMP).[2] Unlike transmembrane adenylyl cyclases, sAC is directly regulated by bicarbonate and calcium ions, acting as a sensor for the intracellular environment. In the context of reproductive biology, sAC plays an indispensable role in sperm activation, motility, capacitation, and the acrosome reaction—all of which are essential for successful fertilization.[1][3][4][5] Consequently, this compound is not used to promote fertilization but is a valuable research tool for studying the inhibition of these critical sperm functions in an in vitro fertilization (IVF) setting. These application notes provide detailed protocols for utilizing this compound to investigate the role of sAC in fertilization and as a potential non-hormonal contraceptive agent.

Mechanism of Action

This compound functions by binding to the bicarbonate binding site of sAC, which prevents its enzymatic function and subsequent production of cAMP from ATP.[2] The reduction in cAMP levels leads to the downstream inhibition of protein kinase A (PKA) activation.[3][4][6] PKA is responsible for phosphorylating numerous proteins that regulate sperm motility, capacitation, and the acrosome reaction. By inhibiting sAC, this compound effectively blocks these essential sperm functions, thereby preventing fertilization.[3][7]

Data Presentation

The following table summarizes the quantitative data regarding the efficacy of this compound in inhibiting sAC and related cellular functions.

ParameterSpeciesValueNotes
Biochemical IC₅₀ for sAC Human160 nMInhibition of purified human sAC protein.[8]
Cellular IC₅₀ for sAC Rat (4-4 cells)92 nMInhibition of sAC in an overexpressing rat cell line.[8]
Cellular IC₅₀ for sAC Human (4-4 cells)Not specifiedData for human 4-4 cells mentioned but specific value not provided.[2]
Inhibition of cAMP accumulation in 4-4 cells Not specifiedIC₅₀ of 0.1 µMConfirms improved potency compared to earlier inhibitors.[3]
Oral Bioavailability Mouse59%Suitable for in vivo studies.[2]

Experimental Protocols

Protocol 1: In Vitro Inhibition of Sperm Capacitation

This protocol details the procedure for treating sperm with this compound to inhibit capacitation, a crucial step for fertilization.

Materials:

  • Semen sample

  • Sperm washing medium (e.g., Human Tubal Fluid (HTF) medium)

  • Capacitation medium (HTF supplemented with bicarbonate and human serum albumin)

  • This compound stock solution (in DMSO)

  • Control vehicle (DMSO)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Sperm Preparation:

    • Collect a semen sample and allow it to liquefy for 30-60 minutes at room temperature.

    • Prepare a purified sperm suspension using a density gradient centrifugation method or a simple swim-up technique.

    • Wash the sperm pellet twice with sperm washing medium and resuspend in the same medium.

    • Determine sperm concentration and motility using a hemocytometer or computer-assisted sperm analysis (CASA) system.

  • Treatment with this compound:

    • Dilute the this compound stock solution to the desired final concentrations in capacitation medium. A concentration range of 1 µM to 10 µM is recommended for initial experiments.

    • Prepare a vehicle control by adding the same volume of DMSO to the capacitation medium.

    • Aliquot the prepared sperm suspension into different tubes for each treatment group (control, vehicle, and different concentrations of this compound).

    • Add the this compound or vehicle control to the respective sperm suspensions and mix gently.

  • Incubation:

    • Incubate the sperm suspensions at 37°C in a 5% CO₂ atmosphere for 3-4 hours to induce capacitation in the control groups.

  • Assessment of Capacitation:

    • Capacitation can be assessed by various methods, including:

      • Protein Tyrosine Phosphorylation: Analyze the level of tyrosine phosphorylation of sperm proteins using Western blotting with an anti-phosphotyrosine antibody. A hallmark of capacitation is an increase in tyrosine phosphorylation, which is expected to be inhibited by this compound.

      • Acrosome Reaction Assay: Induce the acrosome reaction using a calcium ionophore (e.g., A23187) or progesterone. The percentage of acrosome-reacted sperm can be determined using a fluorescent lectin (e.g., FITC-PNA) and fluorescence microscopy. This compound is expected to reduce the percentage of acrosome-reacted sperm.

Protocol 2: In Vitro Fertilization (IVF) Inhibition Assay

This protocol describes the use of this compound to inhibit fertilization of oocytes in an IVF setting.

Materials:

  • Mature MII oocytes

  • Capacitated sperm (from Protocol 1, including control and treated groups)

  • Fertilization medium (e.g., HTF)

  • Culture dishes

  • Inverted microscope

Procedure:

  • Oocyte Preparation:

    • Place mature MII oocytes in droplets of fertilization medium under mineral oil in a culture dish.

    • Pre-incubate the oocytes at 37°C in a 5% CO₂ atmosphere.

  • Insemination:

    • Add a specific concentration of capacitated sperm (e.g., 50,000-100,000 sperm/mL) from each treatment group (control, vehicle, and this compound treated) to the oocyte-containing droplets.

  • Co-incubation:

    • Co-incubate the sperm and oocytes for 12-18 hours at 37°C in a 5% CO₂ atmosphere.

  • Assessment of Fertilization:

    • After the co-incubation period, remove the cumulus cells (if present) using hyaluronidase.

    • Examine the oocytes under an inverted microscope for evidence of fertilization, which is the presence of two pronuclei (2PN) and a second polar body.

    • Calculate the fertilization rate for each treatment group as the percentage of 2PN oocytes out of the total number of inseminated oocytes. A dose-dependent decrease in the fertilization rate is expected with increasing concentrations of this compound.

Visualizations

cluster_0 Bicarbonate (HCO3-) Bicarbonate (HCO3-) sAC Soluble Adenylyl Cyclase (sAC) Bicarbonate (HCO3-)->sAC Activates cAMP cAMP sAC->cAMP Converts This compound This compound This compound->sAC Inhibits ATP ATP ATP->sAC PKA Protein Kinase A (PKA) cAMP->PKA Activates Sperm Functions Sperm Motility, Capacitation, Acrosome Reaction PKA->Sperm Functions Regulates

Caption: Signaling pathway of sAC in sperm and inhibition by this compound.

Caption: Workflow for IVF inhibition assay using this compound.

References

Troubleshooting & Optimization

Navigating TDI-10229: A Technical Guide to Solubility and Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the potent and orally bioavailable soluble adenylyl cyclase (sAC) inhibitor, TDI-10229, achieving optimal solubility is critical for experimental success. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the handling and application of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and orally bioavailable inhibitor of soluble adenylyl cyclase (sAC, ADCY10).[1][2] It functions by binding to the bicarbonate binding site of sAC, thereby preventing its enzymatic function.[3][4] This inhibition of sAC leads to a reduction in the production of cyclic AMP (cAMP), a crucial second messenger involved in a wide array of physiological processes.[4]

Q2: What are the reported IC50 values for this compound?

A2: The half-maximal inhibitory concentration (IC50) of this compound varies depending on the assay conditions. Reported values include:

  • 195 nM in biochemical and cellular assays.[1][5]

  • 160 nM on purified human sAC protein in an in vitro biochemical assay.[3][6]

  • 92 nM in sAC-overexpressing rat 4-4 cells.[3][6]

  • 113.5 nM in another reported cellular assay.[7]

Q3: Is this compound selective for soluble adenylyl cyclase (sAC)?

A3: Yes, this compound is highly selective for sAC over transmembrane adenylyl cyclases (tmACs) 1-9.[3][6] It has also been shown to have no significant activity against a large panel of kinases and other common drug targets.[4]

Troubleshooting Guide for Solubility Issues

Problem: I am having difficulty dissolving this compound in my desired solvent.

Solution: The solubility of this compound can be challenging due to its chemical properties. The following sections provide detailed protocols for preparing solutions for both in vitro and in vivo experiments.

For In Vitro Experiments:

This compound is most readily dissolved in dimethyl sulfoxide (DMSO).

Protocol for Preparing a DMSO Stock Solution:

  • Weigh the desired amount of this compound powder.

  • Add the appropriate volume of DMSO to achieve the target concentration. A concentration of 125 mg/mL (398.37 mM) in DMSO is achievable.[2]

  • To aid dissolution, sonicate the solution.[2] Gentle warming to 37°C can also be beneficial.[2]

  • Ensure the solution is clear and free of particulates before use.

  • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1][2] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[2]

dot

G cluster_workflow In Vitro Stock Solution Workflow Start Start Weigh_TDI Weigh this compound Powder Start->Weigh_TDI Add_DMSO Add DMSO to desired concentration (e.g., 125 mg/mL) Weigh_TDI->Add_DMSO Dissolve Aid dissolution Add_DMSO->Dissolve Ultrasonicate Ultrasonicate the mixture Dissolve->Ultrasonicate Primary Method Warm Gently warm to 37°C (optional) Dissolve->Warm Secondary Method Check_Clarity Visually inspect for a clear solution Ultrasonicate->Check_Clarity Warm->Check_Clarity Check_Clarity->Dissolve Particulates remain Aliquot Aliquot into smaller volumes Check_Clarity->Aliquot Solution is Clear Store Store at -20°C or -80°C Aliquot->Store End End Store->End

Caption: Workflow for preparing this compound stock solutions for in vitro use.

For In Vivo Experiments:

Due to its poor aqueous solubility, this compound requires a specific formulation for in vivo administration. Below are two established protocols.

Protocol 1: Formulation with PEG300 and Tween-80 This protocol yields a clear solution of at least 2.08 mg/mL.[1]

  • Start with a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • In a sterile tube, add 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Finally, add 450 µL of saline to bring the total volume to 1 mL.

Protocol 2: Formulation with Corn Oil This protocol also yields a clear solution of at least 2.08 mg/mL and may be suitable for longer-term dosing studies.[1][5]

  • Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

  • Add 100 µL of the DMSO stock solution to 900 µL of corn oil.

  • Mix thoroughly until a clear, uniform solution is achieved.

dot

G cluster_pathway This compound Signaling Pathway Inhibition Bicarbonate Bicarbonate (HCO3-) sAC Soluble Adenylyl Cyclase (sAC) Bicarbonate->sAC Activates cAMP cAMP sAC->cAMP TDI_10229 This compound TDI_10229->sAC Inhibits ATP ATP ATP->cAMP Converted by sAC Downstream Downstream Cellular Effects cAMP->Downstream

Caption: Inhibition of the sAC signaling pathway by this compound.

Quantitative Solubility Data

Solvent/FormulationMaximum Achievable ConcentrationMolar EquivalentNotesReference
DMSO125 mg/mL398.37 mMRequires sonication for dissolution.[2][5]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL≥ 6.63 mMResults in a clear solution.[1][5]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL≥ 6.63 mMResults in a clear solution.[1][5]
Kinetic Solubility (pH 7.4)1.3 µg/mL~4.14 µM-[4]

Experimental Protocols

General Protocol for Cellular Assays:

  • Prepare a concentrated stock solution of this compound in DMSO as described above.

  • Dilute the DMSO stock solution in the appropriate cell culture medium to achieve the desired final concentrations.

  • Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Add the this compound dilutions to your cell-based assay system. Recommended concentrations for cellular use are up to 1 µM.[8]

dot

G cluster_troubleshooting Solubility Troubleshooting Logic Start Difficulty Dissolving this compound Assay_Type What is the intended application? Start->Assay_Type In_Vitro In Vitro Experiment Assay_Type->In_Vitro Cellular/Biochemical In_Vivo In Vivo Experiment Assay_Type->In_Vivo Animal Model Use_DMSO Use DMSO as the solvent. Apply sonication and gentle heat. In_Vitro->Use_DMSO Use_Formulation Use an established in vivo formulation (e.g., with PEG300/Tween-80 or corn oil). In_Vivo->Use_Formulation Check_Concentration Is the concentration too high? Use_DMSO->Check_Concentration Dilute Dilute the stock solution further. Check_Concentration->Dilute Yes Success Clear Solution Achieved Check_Concentration->Success No Use_Formulation->Success Dilute->Success

Caption: A decision-making diagram for troubleshooting this compound solubility issues.

References

How to improve TDI-10229 stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the handling and use of TDI-10229, a potent and orally bioavailable inhibitor of soluble adenylyl cyclase (sAC).

Troubleshooting Guides

This section addresses common issues that may arise during the preparation and use of this compound solutions.

Issue: Precipitation of this compound in Aqueous Solution

Symptoms:

  • The solution appears cloudy or contains visible particles after dilution of a DMSO stock into an aqueous buffer or cell culture medium.

  • Inconsistent results in cellular assays.

Possible Causes:

  • The aqueous solubility of this compound is exceeded.

  • The final concentration of DMSO is too low to maintain solubility.

  • Rapid dilution of the DMSO stock into the aqueous medium.

Troubleshooting Workflow:

G start Precipitation Observed check_dmso Verify Final DMSO Concentration (should be < 0.5%) start->check_dmso increase_dmso Increase final DMSO concentration (if cell line permits) check_dmso->increase_dmso serial_dilution Perform Serial Dilutions in DMSO First increase_dmso->serial_dilution Yes increase_dmso->serial_dilution No slow_addition Add Diluted Stock to Aqueous Solution Slowly (while vortexing/stirring) serial_dilution->slow_addition ultrasonicate Briefly Ultrasonicate Final Solution slow_addition->ultrasonicate test_solubility Determine solubility limit in your specific medium ultrasonicate->test_solubility Failure end_precipitate Precipitation Resolved ultrasonicate->end_precipitate Success end_persist Issue Persists: Contact Technical Support test_solubility->end_persist

Troubleshooting workflow for this compound precipitation.
Issue: Loss of this compound Activity Over Time in Solution

Symptoms:

  • Decreased inhibitory effect in assays compared to freshly prepared solutions.

  • Inconsistent results between experiments run on different days with the same stock solution.

Possible Causes:

  • Degradation of this compound in aqueous solution.

  • Adsorption of the compound to plasticware.

  • Repeated freeze-thaw cycles of the stock solution.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always aim to prepare fresh working solutions from a stock solution for each experiment.

  • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot the main DMSO stock solution into smaller, single-use volumes upon initial preparation.[1][2]

  • Storage: Store DMSO stock solutions at -20°C for up to one month or at -80°C for up to six months.[3]

  • Use Low-Binding Tubes: Consider using low-protein-binding microcentrifuge tubes for storing stock and working solutions to minimize adsorption.

  • pH Considerations: While specific data for this compound is unavailable, be aware that the pH of your aqueous solution can affect the stability of small molecules.[4][5] Ensure your buffer system is robust.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It has a high solubility of 125 mg/mL (398.37 mM) in DMSO, though ultrasonic assistance may be required for complete dissolution.[1][6]

Q2: How should I store this compound?

A2: this compound powder should be stored at -20°C for up to three years.[2] Once dissolved in DMSO, the stock solution should be stored at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3] It is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1][2]

Q3: My this compound is precipitating when I dilute it in my cell culture medium. What can I do?

A3: Precipitation in aqueous media is a common issue for hydrophobic small molecules dissolved in DMSO. To mitigate this:

  • Make intermediate serial dilutions of your stock in DMSO before the final dilution into your aqueous medium.

  • Add the diluted DMSO stock to the aqueous solution slowly while vortexing or stirring to facilitate mixing.

  • Ensure the final concentration of DMSO in your experiment is as high as your cells can tolerate (typically up to 0.5%) to aid solubility.[2]

  • If precipitation persists, you may need to lower the final working concentration of this compound.

Q4: What are the in vivo formulation guidelines for this compound?

A4: For in vivo experiments, several solvent systems have been reported. It is crucial to select a vehicle appropriate for your specific animal model and administration route. A common formulation consists of:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% saline

Another option is a suspension in 10% DMSO and 90% corn oil.[6] The components should be added sequentially with thorough mixing.[6]

Data Presentation

Table 1: Solubility and Storage of this compound

ParameterValueReference
Chemical Formula C₁₆H₁₆ClN₅[6]
Molecular Weight 313.78 g/mol [6]
Solubility in DMSO 125 mg/mL (398.37 mM)[1][6]
Powder Storage -20°C for up to 3 years[2]
Stock Solution Storage -20°C for 1 month; -80°C for 6 months[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile, low-binding microcentrifuge tubes

  • Calibrated scale and vortex mixer

  • Ultrasonic bath

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.138 mg of this compound.

  • Add the appropriate volume of DMSO to the powder. For 3.138 mg, add 1 mL of DMSO.

  • Vortex the solution thoroughly for 2-3 minutes to aid dissolution.

  • If the compound does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.[1]

  • Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, low-binding microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C as required.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Anhydrous, sterile DMSO (for serial dilutions)

  • Sterile cell culture medium or aqueous buffer

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution.

  • Perform serial dilutions in DMSO to get closer to your final desired concentration. For example, to achieve a final concentration of 10 µM in a 1:1000 dilution, you can use the 10 mM stock directly. If a lower concentration is needed, first dilute the 10 mM stock to 1 mM in DMSO.

  • Add the appropriate volume of the diluted DMSO stock to your pre-warmed cell culture medium or buffer. For a 1:1000 dilution, add 1 µL of the 10 mM stock to 1 mL of medium.

  • Immediately vortex or gently pipette the solution to ensure rapid and uniform mixing, which helps prevent precipitation.[2]

  • Visually inspect the solution for any signs of precipitation before use.

Signaling Pathway Diagram

sAC_Pathway ATP ATP sAC Soluble Adenylyl Cyclase (sAC) ATP->sAC cAMP cAMP sAC->cAMP Converts TDI10229 This compound TDI10229->sAC Inhibits Downstream Downstream Effectors (e.g., PKA, EPAC) cAMP->Downstream Cellular_Response Cellular Response Downstream->Cellular_Response

Inhibitory action of this compound on the sAC signaling pathway.

References

Potential off-target effects of TDI-10229

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TDI-10229. The information is designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and orally bioavailable inhibitor of soluble adenylyl cyclase (sAC), also known as ADCY10.[1][2][3][4] It displays nanomolar inhibition of sAC in both biochemical and cellular assays.[1][3][4]

Q2: How selective is this compound for sAC over other adenylyl cyclases?

This compound exhibits high selectivity for sAC over the closely related transmembrane adenylyl cyclase (tmAC) subtypes.[2][3][5]

Q3: Has this compound been screened for off-target activities?

Yes, this compound has been extensively screened for off-target activities. It showed no appreciable activity against a panel of 310 kinases and 46 other well-known drug targets, including GPCRs, ion channels, and nuclear receptors.[2][3][5]

Q4: Is there a risk of cytotoxicity with this compound at typical experimental concentrations?

This compound was found to be non-cytotoxic at a concentration of 20 μM, which is approximately 200 times its IC50 for sAC in cellular assays.[2][3]

Q5: What are the key advantages of this compound compared to older sAC inhibitors?

This compound was developed to improve upon earlier sAC inhibitors. For instance, the first-generation inhibitor KH7 was associated with general cell toxicity.[3] Another predecessor, LRE1, had relatively modest potency and low oral bioavailability.[3][6] this compound offers improved potency, selectivity, and pharmacokinetic properties suitable for in vivo studies.[3][6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected cellular phenotype not consistent with sAC inhibition. Off-target effects, although unlikely based on screening data.- Confirm the expected sAC inhibition using a downstream marker (e.g., cAMP levels).- Titrate this compound to the lowest effective concentration.- Consider using a structurally unrelated sAC inhibitor as a control.
Variability in experimental results. Compound stability or solubility issues.- Prepare fresh stock solutions of this compound regularly.- Ensure complete solubilization of the compound in the chosen solvent.- Refer to the manufacturer's guidelines for storage and handling.
In vivo experiments show lower than expected efficacy. Pharmacokinetic variability between animal models.- Perform a pilot pharmacokinetic study in your specific animal model to determine optimal dosing.- Consider alternative routes of administration if oral bioavailability is a concern in your model.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Assay Type Target IC50
Biochemical AssaysAC195 nM[1]
Cellular Assay (Human 4-4 cells)sAC92 nM[1]

Table 2: In Vivo Mouse Pharmacokinetic Parameters of this compound

Parameter Value
Cmax15.5 µM[1]
AUC94 µg·h/mL[1]
MRT3.95 hours[1]
Oral Bioavailability59%[3]
(Following a 5 mg/kg oral dose)

Experimental Protocols

Off-Target Selectivity Screening Protocol (Summary)

A common approach for assessing off-target effects involves screening the compound against a broad panel of kinases and other common pharmacological targets.

  • Kinase Panel Screening: this compound was tested for its ability to inhibit the activity of 310 different kinases. The percentage of inhibition at a specific concentration (e.g., 10 µM) is measured.

  • Safety Panel Screening: The compound was also screened against a panel of 46 other targets, including G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors, to assess potential interactions.

  • Data Analysis: The results are analyzed to identify any significant inhibition (typically >50% inhibition at 10 µM) which would indicate a potential off-target interaction. This compound showed no significant activity in these panels.[2][3][5]

Visualizations

TDI10229 This compound sAC Soluble Adenylyl Cyclase (sAC/ADCY10) TDI10229->sAC Inhibition cAMP cAMP sAC->cAMP Catalysis ATP ATP ATP->sAC Downstream Downstream Cellular Effects (e.g., Sperm Motility, Insulin Secretion) cAMP->Downstream cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis TDI10229_vitro This compound KinasePanel Kinase Panel (310 targets) TDI10229_vitro->KinasePanel SafetyPanel Safety Panel (46 targets) (GPCRs, Ion Channels, etc.) TDI10229_vitro->SafetyPanel NoActivity1 No Significant Activity KinasePanel->NoActivity1 NoActivity2 No Significant Activity SafetyPanel->NoActivity2 TDI10229_vivo This compound MouseModel Mouse Model TDI10229_vivo->MouseModel SafetyProfile Benign Safety Profile MouseModel->SafetyProfile

References

Technical Support Center: Optimizing TDI-10229 Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of TDI-10229 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and orally bioavailable small molecule inhibitor of soluble adenylyl cyclase (sAC), also known as ADCY10.[1][2][3] sAC is a unique intracellular enzyme that produces the second messenger cyclic AMP (cAMP) in response to bicarbonate and calcium ions. By inhibiting sAC, this compound effectively reduces intracellular cAMP levels, which can modulate a variety of cellular processes.[4][5]

Q2: What is the recommended starting concentration for this compound in cell culture experiments?

A2: The optimal concentration of this compound is cell-type and assay-dependent. A good starting point is to perform a dose-response experiment ranging from 10 nM to 10 µM. Based on published data, the IC50 of this compound is approximately 195 nM in biochemical assays and 92 nM in human 4-4 cells.[1][4][6] Therefore, a concentration range around these values is recommended for initial experiments.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in DMSO at a concentration of 125 mg/mL (398.37 mM).[3] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[2][4] When preparing working solutions, dilute the DMSO stock in your cell culture medium. To avoid precipitation, it is best to make intermediate dilutions in DMSO before adding to the aqueous medium. The final concentration of DMSO in the cell culture should be kept below 0.5% to minimize solvent-induced toxicity.[7]

Q4: Is this compound cytotoxic?

A4: this compound has been shown to be non-cytotoxic at concentrations up to 20 µM, which is over 200-fold higher than its cellular IC50. However, it is always recommended to perform a cytotoxicity assay in your specific cell line to determine the safe concentration range for your experiments.

Troubleshooting Guides

Problem 1: I am not observing the expected inhibitory effect of this compound on my cells.

  • Question: What are the potential reasons for the lack of this compound activity?

  • Answer:

    • Suboptimal Concentration: The concentration of this compound may be too low for your specific cell type or experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration.

    • Incorrect Stock Solution Preparation or Storage: Improperly prepared or stored stock solutions can lead to reduced compound activity. Ensure that the stock solution was prepared correctly in a suitable solvent like DMSO and stored at the recommended temperature in single-use aliquots.[2]

    • Compound Precipitation: this compound, like many small molecules, can precipitate out of solution when diluted into aqueous media. To mitigate this, perform serial dilutions in DMSO before adding to the cell culture medium and ensure the final DMSO concentration is compatible with your cells.

    • Cell Line Specificity: The expression and activity of sAC can vary between different cell lines. Confirm that your cell line expresses sAC and that the pathway is active under your experimental conditions.

    • Assay Sensitivity: Your experimental readout may not be sensitive enough to detect the changes induced by sAC inhibition. Consider using a more direct and sensitive assay for cAMP levels.

Problem 2: I am observing significant cell death or morphological changes after treating with this compound.

  • Question: What could be causing the observed cytotoxicity?

  • Answer:

    • Concentration Too High: Although this compound has a high therapeutic index, excessively high concentrations can lead to off-target effects and cytotoxicity. Perform a dose-response experiment and a cytotoxicity assay (e.g., MTT or LDH assay) to identify a non-toxic working concentration.

    • Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. Ensure the final DMSO concentration in your culture medium is below 0.5%.[7] Always include a vehicle control (medium with the same concentration of DMSO without the inhibitor) in your experiments.

    • Contamination: Your this compound stock solution or cell culture may be contaminated. Use sterile techniques when preparing solutions and handling cells.

Problem 3: My experimental results with this compound are inconsistent between experiments.

  • Question: How can I improve the reproducibility of my experiments?

  • Answer:

    • Standardize Protocols: Ensure that all experimental parameters, including cell seeding density, treatment duration, and assay procedures, are consistent across all experiments.

    • Use Fresh Aliquots: Avoid using stock solutions that have undergone multiple freeze-thaw cycles. Prepare single-use aliquots of your this compound stock solution.[2]

    • Monitor Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.

    • Consistent Passaging: Use cells from a similar passage number for all experiments to minimize variability due to prolonged culturing.

Quantitative Data Summary

Table 1: Potency and Efficacy of this compound

ParameterValueSpecies/Cell LineReference
Biochemical IC50 195 nMsAC[1][4]
Cellular IC50 92 nMHuman 4-4 cells[1][4][6]
Cytotoxicity Not cytotoxic up to 20 µM-

Table 2: Solubility and Storage of this compound

ParameterInformationReference
Solvent DMSO[3]
Solubility in DMSO 125 mg/mL (398.37 mM)[3]
Stock Solution Storage -20°C for up to 1 month, -80°C for up to 6 months[4]

Experimental Protocols

Protocol: Determining the Optimal Concentration of this compound using a Dose-Response Assay

This protocol outlines the steps to determine the effective concentration range of this compound for your specific cell line and experimental endpoint.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Assay reagents for your specific endpoint (e.g., cAMP assay kit, cell viability reagent)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Prepare a 10 mM this compound Stock Solution:

    • Dissolve the required amount of this compound powder in anhydrous DMSO to make a 10 mM stock solution.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Aliquot into single-use tubes and store at -80°C.

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. The optimal seeding density should be determined empirically for your cell line.

    • Incubate the plate overnight at 37°C and 5% CO2 to allow cells to attach.

  • Prepare Serial Dilutions of this compound:

    • Prepare a series of intermediate dilutions of the 10 mM this compound stock solution in DMSO.

    • Further dilute these intermediate stocks in complete cell culture medium to achieve the final desired concentrations (e.g., a 9-point dose-response from 1 nM to 10 µM).

    • Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

  • Treat Cells:

    • Carefully remove the medium from the wells.

    • Add the prepared this compound dilutions and the vehicle control to the respective wells in triplicate.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assay Performance:

    • After the incubation period, perform your chosen assay according to the manufacturer's instructions to measure the desired endpoint (e.g., cAMP levels, cell viability, gene expression).

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the data and determine the IC50 or EC50 value.[8]

Visualizations

sAC_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Bicarbonate_in Bicarbonate (HCO3-) sAC Soluble Adenylyl Cyclase (sAC/ADCY10) Bicarbonate_in->sAC Activates cAMP cAMP sAC->cAMP Converts ATP ATP ATP->sAC Downstream Downstream Effectors (e.g., PKA, EPAC) cAMP->Downstream Activates TDI10229 This compound TDI10229->sAC Inhibits

Caption: Mechanism of action of this compound in the sAC signaling pathway.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare 10 mM this compound stock in DMSO C Prepare serial dilutions of this compound A->C B Seed cells in 96-well plate D Treat cells with this compound and vehicle control B->D C->D E Incubate for desired duration D->E F Perform endpoint assay (e.g., cAMP, viability) E->F G Analyze data and determine IC50/EC50 F->G troubleshooting_guide Start Start Troubleshooting Problem Unexpected Experimental Outcome? Start->Problem NoEffect No Inhibitory Effect Problem->NoEffect No Cytotoxicity Cell Death Observed Problem->Cytotoxicity Yes, cytotoxicity Inconsistency Inconsistent Results Problem->Inconsistency Yes, inconsistent CheckConc Check Concentration (Dose-Response) NoEffect->CheckConc CheckStock Check Stock Solution (Prep & Storage) NoEffect->CheckStock Cytotoxicity->CheckConc CheckSolvent Check Solvent Toxicity (Vehicle Control) Cytotoxicity->CheckSolvent Inconsistency->CheckStock Standardize Standardize Protocol (Seeding, Passage) Inconsistency->Standardize

References

Addressing modest affinity and fast off-rate of TDI-10229

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing TDI-10229, a potent inhibitor of soluble adenylyl cyclase (sAC). The information herein is intended to help address challenges related to its modest affinity and fast off-rate, ensuring more robust and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing a transient or weaker-than-expected inhibitory effect of this compound in our cellular assays. What could be the underlying reason?

A1: This observation is likely linked to the intrinsic binding kinetics of this compound. While it is a potent sAC inhibitor, it exhibits a relatively fast dissociation rate (off-rate) from the sAC protein. This "short residence time" means the inhibitor may unbind from its target quickly, leading to a transient inhibition of sAC activity.[1] In cellular systems where media changes or prolonged incubation times are involved, the rapid dissociation can result in a diminished or seemingly weaker effect over time.

Q2: How can we confirm if the fast off-rate of this compound is impacting our experimental results?

A2: To investigate the impact of this compound's fast off-rate, you can perform a "washout" experiment. After treating your cells with this compound for a defined period, wash the cells with inhibitor-free media and continue to measure sAC activity or downstream signaling at various time points. A rapid recovery of sAC activity after washout would be consistent with the fast dissociation of the inhibitor. Jump dilution assays are a more direct biochemical method to measure the residence time.[1]

Q3: What strategies can we employ in our experiments to mitigate the effects of this compound's fast off-rate?

A3: To counteract the fast off-rate, consider the following experimental modifications:

  • Maintain Inhibitor Presence: Ensure that this compound is present in the media throughout the entire duration of the experiment, especially for longer time-course studies. Avoid washout steps if experimentally feasible.

  • Increase Concentration: While this compound is potent, using a concentration at the higher end of its effective range (while avoiding cytotoxicity) can help maintain a higher level of target engagement, partially compensating for the fast off-rate.

  • Pre-incubation Time: A sufficient pre-incubation time is crucial to allow the inhibitor to reach equilibrium with the target enzyme before initiating your experimental measurements.

Q4: Are there alternative sAC inhibitors with improved binding kinetics?

A4: Yes, second-generation sAC inhibitors have been developed specifically to address the fast off-rate of earlier compounds like this compound. For instance, TDI-11861 has been designed to have a slower dissociation rate and longer residence time on the sAC protein, which may provide more sustained inhibition in vivo and in vitro.[2][3] If your experiments require prolonged and stable inhibition of sAC, considering such next-generation inhibitors could be beneficial.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent results between experimental repeats.The fast off-rate of this compound can amplify minor variations in timing, especially during media changes or wash steps.Standardize all incubation and wash times meticulously. Consider using an automated or semi-automated system for liquid handling to improve consistency.
Discrepancy between biochemical potency (IC50) and cellular efficacy.While this compound has shown similar biochemical and cellular IC50 values in some studies[4], differences can arise due to cell-specific factors like membrane permeability, efflux pumps, or high intracellular ATP concentrations that compete with the inhibitor.Perform a dose-response curve in your specific cell line to determine the optimal concentration. If permeability is a concern, consider using permeabilized cell assays.
Loss of inhibitory effect in long-term (e.g., >24 hours) cell culture experiments.The fast dissociation of this compound, coupled with potential compound degradation or metabolism over extended periods, can lead to a significant decline in effective concentration.For long-term studies, replenish the media with fresh this compound at regular intervals (e.g., every 12-24 hours) to maintain a steady-state concentration.

Quantitative Data Summary

Table 1: In Vitro and Cellular Potency of this compound

Parameter Value Assay Condition Reference
Biochemical IC50195 nMIn-Vitro Cyclase Activity Assay[5]
Biochemical IC50160 nMPurified human sAC protein[2][6]
Biochemical IC50158.6 nMStandard in vitro sAC activity assay[3][4]
Cellular IC5092 nMsAC-overexpressing rat 4-4 cells[2][6]
Cellular IC50113.5 nMsAC-overexpressing 4-4 cells[4]

Table 2: Binding Kinetics of this compound

Parameter Value Method Temperature Reference
Residence Time (τ)25 secondsSurface Plasmon Resonance (SPR)25°C[3]
Residence Time (τ)18 secondsSurface Plasmon Resonance (SPR)Not Specified[1]

Experimental Protocols

1. In Vitro sAC Activity Assay (Biochemical Potency)

This protocol is a generalized procedure based on published methods.[2][4]

  • Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 4 mM MgCl2, 2 mM CaCl2, 1 mM ATP, 40 mM NaHCO3, and 3 mM DTT.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1% v/v).

  • Enzyme and Inhibitor Pre-incubation: Pre-incubate purified recombinant human sAC protein (e.g., 5 nM) with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 15 minutes) at 30°C.

  • Initiation of Reaction: Start the enzymatic reaction by adding the ATP/bicarbonate-containing reaction mixture to the pre-incubated enzyme-inhibitor solution.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • cAMP Quantification: Measure the amount of cAMP produced using a suitable method, such as a competitive immunoassay (e.g., ELISA) or by using radiolabeled [α-³²P]ATP and quantifying [³²P]cAMP after chromatographic separation.

  • Data Analysis: Plot the percentage of sAC activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

2. Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol provides a general workflow for assessing inhibitor binding kinetics.[3][4]

  • sAC Immobilization: Covalently immobilize purified recombinant human sAC-His6 protein onto a sensor chip (e.g., CM5) using standard amine coupling chemistry.

  • System Priming and Equilibration: Prime the SPR instrument with running buffer (e.g., TBS-P+) and allow the system to equilibrate to the desired temperature (e.g., 25°C or 37°C).

  • Analyte Preparation: Prepare a series of concentrations of this compound in the running buffer containing a constant percentage of DMSO to match the stock solution.

  • Binding Measurement (Single-Cycle Kinetics):

    • Inject the lowest concentration of this compound over the sensor chip surface to measure the association phase.

    • Without a dissociation step, sequentially inject the higher concentrations of the inhibitor.

    • After the final injection, allow the running buffer to flow over the chip to measure the dissociation phase.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D). The residence time (τ) is calculated as 1/k_off.

Visualizations

sAC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Bicarbonate (HCO3-) Bicarbonate (HCO3-) sAC Soluble Adenylyl Cyclase (sAC) Bicarbonate (HCO3-)->sAC Activates cAMP Cyclic AMP (cAMP) sAC->cAMP Converts ATP ATP ATP->sAC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates TDI10229 This compound TDI10229->sAC Inhibits

Caption: Simplified signaling pathway of soluble adenylyl cyclase (sAC) and the inhibitory action of this compound.

experimental_workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay cluster_kinetics Binding Kinetics (SPR) A1 Purified sAC + this compound A2 Add ATP/ Bicarbonate A1->A2 A3 Measure cAMP Production A2->A3 A4 Determine IC50 A3->A4 B1 Culture Cells (e.g., 4-4 cells) B2 Treat with This compound B1->B2 B3 Lyse Cells & Measure cAMP B2->B3 B4 Determine Cellular Efficacy B3->B4 C1 Immobilize sAC on Sensor Chip C2 Inject this compound (Analyte) C1->C2 C3 Measure Association/ Dissociation C2->C3 C4 Calculate kon, koff, Residence Time C3->C4 troubleshooting_logic Start Transient or Weak Inhibitory Effect Observed CheckKinetics Is the fast off-rate a likely cause? Start->CheckKinetics WashoutExp Perform Washout Experiment CheckKinetics->WashoutExp Yes OtherCauses Investigate Other Causes: - Compound degradation - Cell permeability - Assay variability CheckKinetics->OtherCauses No RapidRecovery Rapid Activity Recovery? WashoutExp->RapidRecovery ConfirmKinetics Fast off-rate confirmed as contributing factor RapidRecovery->ConfirmKinetics Yes RapidRecovery->OtherCauses No Mitigation Implement Mitigation Strategies: - Maintain inhibitor presence - Optimize concentration - Consider alternative inhibitors ConfirmKinetics->Mitigation

References

Technical Support Center: TDI-10229 In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing TDI-10229 in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and orally bioavailable inhibitor of soluble adenylyl cyclase (sAC), also known as ADCY10.[1][2][3] Its primary mechanism of action is to block the sAC enzyme, which is responsible for converting adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[4][5] sAC acts as a sensor for carbon dioxide (CO2) and bicarbonate (HCO3-), and its inhibition can modulate various downstream cellular processes that are dependent on cAMP signaling.[5][6]

Q2: What are the key in vitro and in vivo potency measures for this compound?

This compound has demonstrated nanomolar inhibition in both biochemical and cellular assays.[1][2][3] Key potency values are summarized in the table below.

Assay TypeTarget/Cell LineIC50 Value
Biochemical AssaySoluble Adenylyl Cyclase (sAC)195 nM[1][7]
Cellular AssayHuman 4-4 cells92 nM[1][7]

Q3: Is this compound selective for soluble adenylyl cyclase (sAC)?

Yes, this compound has been shown to be highly selective for sAC over the nine transmembrane adenylyl cyclases (tmACs).[2][6] It also showed no significant activity against a large panel of other kinases and common drug targets, indicating a low propensity for off-target effects.[2][6]

Troubleshooting In Vivo Formulations

Q4: I am having trouble dissolving this compound for my in vivo experiment. What are the recommended formulation protocols?

Difficulty in dissolving this compound for in vivo use is a common challenge. Below are two established protocols for preparing clear solutions of this compound.

Protocol 1: Aqueous-Based Formulation

This protocol is suitable for general in vivo studies but should be used with caution for dosing periods longer than two weeks.[1]

Experimental Protocol:

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.

  • Add 50 µL of Tween-80 and continue to mix until the solution is homogeneous.

  • Finally, add 450 µL of saline to bring the total volume to 1 mL.

This method should yield a clear solution with a concentration of at least 2.08 mg/mL.[1]

Protocol 2: Oil-Based Formulation

This formulation is an alternative for in vivo administration.

Experimental Protocol:

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.

  • Add 900 µL of corn oil.

  • Mix thoroughly until a clear solution is obtained.

This method also yields a clear solution with a concentration of at least 2.08 mg/mL.[1]

Q5: What are the known pharmacokinetic properties of this compound in mice?

Pharmacokinetic studies in mice have shown that this compound is orally bioavailable.[2][3] The key pharmacokinetic parameters following a single oral dose are detailed in the table below.

Dosage (Oral)CmaxAUCMRTBioavailability
5 mg/kg15.5 µM94 µgh/mL3.95 hours59%[2]
20 mg/kg15.5 µM94 µgh/mL3.95 hoursN/A

Note: The provided source for Cmax, AUC, and MRT at 20 mg/kg appears to be identical to the 5 mg/kg data, which may be a typographical error in the source document. Researchers should verify this data.[7]

Q6: Are there any known limitations or challenges when using this compound in vivo?

While this compound is a valuable tool, some studies have noted a short residence time for its binding to the sAC protein.[6] This characteristic may make it challenging to maintain sufficient target engagement for certain long-term in vivo applications, such as its investigation as a male contraceptive.[6][8] Researchers should consider the required duration of sAC inhibition for their specific experimental design.

Visual Guides

Signaling Pathway of this compound

TDI10229_Pathway ATP ATP sAC Soluble Adenylyl Cyclase (sAC) ATP->sAC Substrate cAMP cAMP sAC->cAMP Conversion Downstream Downstream Cellular Effects cAMP->Downstream TDI10229 This compound TDI10229->sAC Inhibition

Caption: Mechanism of action of this compound.

Experimental Workflow for Aqueous Formulation

Formulation_Workflow cluster_preparation Preparation of 1 mL Working Solution Step1 1. Start with 100 µL of this compound in DMSO Stock Step2 2. Add 400 µL PEG300 and Mix Step1->Step2 Step3 3. Add 50 µL Tween-80 and Mix Step2->Step3 Step4 4. Add 450 µL Saline Step3->Step4 Final Final Clear Solution (≥ 2.08 mg/mL) Step4->Final

Caption: Aqueous formulation workflow for this compound.

References

How to prevent TDI-10229 precipitation in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TDI-10229, a potent and orally bioavailable inhibitor of soluble adenylyl cyclase (sAC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and use of this compound, with a specific focus on preventing its precipitation in aqueous buffers during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is highly soluble in dimethyl sulfoxide (DMSO).[1][2] It is recommended to prepare a stock solution in 100% DMSO.

Q2: What is the maximum concentration for a this compound stock solution in DMSO?

A2: A stock solution of this compound can be prepared in DMSO at a concentration of up to 125 mg/mL (398.37 mM).[1] Sonication may be required to fully dissolve the compound.[1][2]

Q3: How should I store the this compound stock solution?

A3: Aliquot the DMSO stock solution and store it at -20°C for up to one month or at -80°C for up to six months.[1][3] Avoid repeated freeze-thaw cycles.[3]

Q4: Can I dissolve this compound directly in aqueous buffers like PBS?

A4: Direct dissolution of this compound in aqueous buffers is not recommended due to its low aqueous solubility. This compound is a hydrophobic compound and is likely to precipitate.

Q5: What is the aqueous solubility of this compound?

A5: The kinetic solubility of this compound in aqueous solution is approximately 1.3 µg/mL.[4] A second-generation analog, TDI-11861, has a higher reported solubility of 79 µg/mL.[5]

Troubleshooting Guide: Preventing this compound Precipitation

Precipitation of this compound upon dilution of a DMSO stock solution into an aqueous buffer is a common issue. The following guide provides systematic steps to troubleshoot and prevent this problem.

Issue: Precipitate forms immediately upon adding this compound stock to my aqueous buffer.

This is often due to the final concentration of this compound exceeding its solubility limit in the aqueous buffer, or the percentage of DMSO in the final solution being too low to maintain solubility.

Troubleshooting Workflow

G cluster_0 start Precipitation Observed check_dmso Is the final DMSO concentration ≥ 1%? start->check_dmso increase_dmso Increase final DMSO concentration (up to 5%). check_dmso->increase_dmso No check_concentration Is the final this compound concentration as low as possible? check_dmso->check_concentration Yes increase_dmso->check_concentration lower_concentration Lower the final working concentration of this compound. check_concentration->lower_concentration No use_cosolvents Incorporate co-solvents and/or surfactants. check_concentration->use_cosolvents Yes lower_concentration->use_cosolvents test_buffers Test alternative buffer systems. use_cosolvents->test_buffers solution Solution is clear. Proceed with experiment. test_buffers->solution

A troubleshooting workflow for this compound precipitation.
Recommended Solutions

1. Optimize Final DMSO Concentration:

Ensure the final concentration of DMSO in your aqueous buffer is sufficient to maintain this compound in solution. A final DMSO concentration of 1% is often a good starting point. If precipitation still occurs, you may need to incrementally increase the DMSO concentration. Be mindful that high concentrations of DMSO can affect biological systems, so it is crucial to include appropriate vehicle controls in your experiments.

2. Incorporate Co-solvents and Surfactants:

For applications where a higher concentration of this compound is required, the use of co-solvents and surfactants can significantly enhance its solubility. An effective formulation for in vivo studies includes:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

This results in a clear solution with a this compound concentration of at least 2.08 mg/mL.[1] For in vitro assays, lower percentages of these excipients can be tested. For example, a buffer containing 1% DMSO and 0.05% Tween-20 (P20) has been successfully used.[5]

3. Modify Buffer Composition:

The composition of your aqueous buffer can influence the solubility of this compound. Consider the following:

  • Buffer Salts: High concentrations of certain salts can sometimes lead to "salting out" of hydrophobic compounds. If you are using a buffer with a high salt concentration, consider testing a buffer with a lower ionic strength.

  • Additives: The inclusion of proteins, such as bovine serum albumin (BSA), in your buffer can sometimes help to stabilize small molecules and prevent them from precipitating or adsorbing to surfaces.

4. Preparation and Handling:

  • Fresh is Best: Prepare the final working solution of this compound fresh for each experiment by diluting the DMSO stock solution into the aqueous buffer immediately before use.

  • Mixing is Key: When preparing the final solution, add the DMSO stock of this compound to the aqueous buffer while vortexing or stirring to ensure rapid and uniform dispersion. This can prevent localized high concentrations that may lead to precipitation.

  • Temperature: Ensure that your buffer is at the experimental temperature before adding the this compound stock. Temperature can affect solubility.

Data at a Glance: this compound Solubility

ParameterValueSolvent/MediumSource
Stock Solution ≤ 125 mg/mL (398.37 mM)100% DMSO[1]
Kinetic Solubility 1.3 µg/mLAqueous[4]
In Vivo Formulation ≥ 2.08 mg/mL (6.63 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1]

Experimental Protocol: Determining Optimal Buffer Conditions

This protocol provides a framework for systematically testing different buffer conditions to identify the optimal formulation for your specific experiment.

Objective: To determine the maximum concentration of this compound that remains soluble in various aqueous buffer systems.

Materials:

  • This compound powder

  • 100% DMSO

  • A selection of aqueous buffers to test (e.g., PBS, Tris-HCl, HEPES at different pH values)

  • Co-solvents and surfactants (e.g., PEG300, Tween-80, Tween-20)

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance at 600 nm

Procedure:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 100 mM).

  • Prepare your test buffers. This should include your primary experimental buffer and any alternative buffers or formulations you wish to test (e.g., with varying concentrations of DMSO, co-solvents, or surfactants).

  • Create a serial dilution of the this compound stock solution in 100% DMSO.

  • In a 96-well plate, add a fixed volume of each test buffer to the wells.

  • Add a small, equal volume of the serially diluted this compound DMSO stock to the corresponding wells of the test buffers. This will create a range of final this compound concentrations with a constant final DMSO percentage.

  • Include appropriate controls:

    • Buffer with DMSO only (no this compound)

    • Buffer only

  • Incubate the plate at your experimental temperature for a set period (e.g., 1 hour).

  • Visually inspect the plate for any signs of precipitation.

  • Quantify any precipitation by measuring the absorbance (or light scattering) at 600 nm using a plate reader. An increase in absorbance indicates precipitation.

  • Analyze the data to determine the highest concentration of this compound that remains soluble in each buffer system.

Signaling Pathway Context: Soluble Adenylyl Cyclase (sAC)

This compound is a potent inhibitor of soluble adenylyl cyclase (sAC), also known as ADCY10. Understanding the sAC signaling pathway is crucial for designing and interpreting experiments using this compound.

sAC_Pathway cluster_0 Bicarbonate Bicarbonate (HCO₃⁻) sAC sAC (ADCY10) Bicarbonate->sAC Calcium Calcium (Ca²⁺) Calcium->sAC cAMP cAMP sAC->cAMP Converts TDI10229 This compound TDI10229->sAC ATP ATP ATP->sAC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream

The sAC signaling pathway and the inhibitory action of this compound.

sAC is activated by bicarbonate and calcium ions. Once activated, sAC converts ATP into the second messenger cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets, leading to diverse cellular responses. This compound exerts its effect by directly inhibiting the enzymatic activity of sAC, thereby reducing cAMP production and blocking downstream signaling.

References

Validation & Comparative

TDI-10229 vs. LRE1: A Head-to-Head Comparison of Soluble Adenylyl Cyclase (sAC) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a suitable chemical probe is critical for elucidating the physiological roles of soluble adenylyl cyclase (sAC) and for developing potential therapeutics. This guide provides an objective comparison of two key sAC inhibitors, TDI-10229 and LRE1, based on available experimental data.

This compound represents a significant advancement in sAC inhibitor development, demonstrating substantially improved potency and pharmacokinetic properties compared to its predecessor, LRE1. While both compounds act via an allosteric mechanism, binding to the bicarbonate activator site of sAC, this compound's nanomolar efficacy and oral bioavailability make it a more robust tool for in vivo studies.

Executive Summary

This compound is a more potent and orally bioavailable sAC inhibitor than LRE1.[1][2][3][4] Developed through structure-assisted drug design based on LRE1, this compound exhibits nanomolar inhibition of sAC in both biochemical and cellular assays.[1][2][3][4] In contrast, LRE1 displays micromolar potency.[5][6][7][8][9] Furthermore, this compound has demonstrated good oral bioavailability in mouse models, a critical feature for in vivo research that LRE1 lacks.[1][10] Both inhibitors are reported to be selective for sAC over transmembrane adenylyl cyclases (tmACs).[1][5]

Data Presentation

The following tables summarize the quantitative data available for this compound and LRE1.

Table 1: In Vitro and Cellular Potency

CompoundBiochemical IC50 (Purified Human sAC)Cellular IC50 (sAC-overexpressing cells)Reference
This compound 0.16 µM (160 nM)0.092 µM (92 nM)[11][12]
0.195 µM (195 nM)0.092 µM (92 nM)[2][10]
0.2 µM (200 nM)Not Reported[6][7][8][9]
113.5 nMNot Reported[13]
LRE1 7.8 µMNot Reported[6][7][8][9]
≤ 10 µM11 µM[5]
5.3 µMNot Reported[13]

Table 2: Pharmacokinetic Parameters in Mice

CompoundOral BioavailabilityCmax (5 mg/kg, p.o.)AUC (5 mg/kg, p.o.)Mean Residence Time (MRT)Reference
This compound 59%15.5 µM94 µg·h/mL3.95 hours[1][2][10]
LRE1 <5%Not ReportedNot ReportedNot Reported[1]

Table 3: Selectivity and Off-Target Effects

CompoundSelectivity ProfileReference
This compound Highly selective for sAC over tmACs. No significant activity against a panel of 310 kinases and 46 other drug targets (GPCRs, ion channels, nuclear receptors).[1][11][12]
LRE1 Selective for sAC over tmACs. Was negative in 17 other in vitro and cell-based screens against various targets.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

In Vitro sAC Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified sAC protein.

  • Protein and Reagents : Purified human sAC protein is incubated with the test compound (this compound or LRE1) at various concentrations. The reaction buffer typically contains 50 mM Tris-HCl (pH 7.5), 4 mM MgCl₂, 2 mM CaCl₂, 1 mM ATP, 3 mM DTT, and 40 mM NaHCO₃.[7][9][14]

  • Reaction Initiation and Termination : The enzymatic reaction is initiated by the addition of [α-³²P]ATP. After a defined incubation period, the reaction is terminated.

  • Quantification : The conversion of [α-³²P]ATP to [³²P]cAMP is measured using the "two-column" method.[7][14] The amount of [³²P]cAMP produced is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis : IC50 values are calculated from concentration-response curves.

Cellular sAC Inhibition Assay

This assay measures the inhibition of sAC activity within a cellular context.

  • Cell Culture : sAC-overexpressing cells (e.g., 4-4 cells, which are HEK293 cells stably overexpressing sAC) are seeded in 24-well plates.[7][15]

  • Compound Incubation : Cells are pre-incubated with varying concentrations of the test inhibitor or vehicle (DMSO) for a short period (e.g., 10 minutes).[7][14][15]

  • cAMP Accumulation : To measure sAC activity, intracellular cAMP accumulation is stimulated by adding a non-selective phosphodiesterase (PDE) inhibitor like IBMX (3-isobutyl-1-methylxanthine).[7][14][15]

  • Cell Lysis and cAMP Quantification : After a brief incubation (e.g., 5 minutes), the reaction is stopped, and cells are lysed. The intracellular cAMP concentration is then quantified using a commercially available ELISA kit.[7][14][15]

  • Data Analysis : Cellular IC50 values are determined by plotting the inhibition of cAMP accumulation against the inhibitor concentration.

Mandatory Visualizations

Signaling Pathway of Soluble Adenylyl Cyclase (sAC)

sAC_Signaling_Pathway cluster_activators Upstream Activators cluster_sAC sAC Regulation cluster_inhibitors Allosteric Inhibition cluster_effectors Downstream Effectors cluster_cellular_responses Cellular Responses Bicarbonate Bicarbonate (HCO₃⁻) sAC Soluble Adenylyl Cyclase (sAC) Bicarbonate->sAC Activates Calcium Calcium (Ca²⁺) Calcium->sAC Activates cAMP cAMP sAC->cAMP Catalyzes ATP ATP ATP->sAC Substrate PKA Protein Kinase A (PKA) cAMP->PKA EPAC Exchange Protein Activated by cAMP (EPAC) cAMP->EPAC TDI10229 This compound TDI10229->sAC Inhibits LRE1 LRE1 LRE1->sAC Inhibits Sperm_Motility Sperm Motility & Capacitation PKA->Sperm_Motility Mitochondrial_Function Mitochondrial Function PKA->Mitochondrial_Function Neuronal_Signaling Neuronal Signaling EPAC->Neuronal_Signaling

Caption: The sAC signaling pathway is activated by bicarbonate and calcium, leading to the production of cAMP and subsequent activation of downstream effectors like PKA and EPAC, which regulate various cellular processes. Both this compound and LRE1 allosterically inhibit sAC.

Experimental Workflow for Comparing sAC Inhibitors

sAC_Inhibitor_Comparison_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis cluster_invivo In Vivo Analysis (Mouse Model) Purified_sAC Purified Human sAC Protein Inhibitor_Incubation_vitro Incubate with This compound or LRE1 Purified_sAC->Inhibitor_Incubation_vitro Activity_Assay Measure cAMP Production ([³²P]ATP -> [³²P]cAMP) Inhibitor_Incubation_vitro->Activity_Assay IC50_Biochem Determine Biochemical IC₅₀ Activity_Assay->IC50_Biochem Comparison Comparative Analysis IC50_Biochem->Comparison sAC_Cells sAC-Overexpressing Cells Inhibitor_Incubation_cellular Incubate with This compound or LRE1 sAC_Cells->Inhibitor_Incubation_cellular IBMX_Stimulation Stimulate with IBMX Inhibitor_Incubation_cellular->IBMX_Stimulation cAMP_Measurement Measure Intracellular cAMP (ELISA) IBMX_Stimulation->cAMP_Measurement IC50_Cellular Determine Cellular IC₅₀ cAMP_Measurement->IC50_Cellular IC50_Cellular->Comparison Oral_Dosing Oral Administration of This compound or LRE1 Blood_Sampling Collect Blood Samples over Time Oral_Dosing->Blood_Sampling LC_MS Analyze Plasma Concentration (LC-MS/MS) Blood_Sampling->LC_MS PK_Parameters Determine Pharmacokinetic Parameters (Cmax, AUC, F%) LC_MS->PK_Parameters PK_Parameters->Comparison

Caption: This workflow outlines the key experimental stages for comparing sAC inhibitors, from in vitro biochemical assays to cellular potency and in vivo pharmacokinetic studies.

Conclusion

Based on the currently available data, This compound is the superior sAC inhibitor for both in vitro and, most notably, in vivo research applications. Its significantly higher potency and favorable pharmacokinetic profile, particularly its oral bioavailability, allow for more reliable and translatable studies into the physiological and pathological roles of soluble adenylyl cyclase. While LRE1 was a foundational tool in sAC research, this compound offers a more potent and versatile option for advancing the field. Researchers should consider the specific requirements of their experimental design when selecting an inhibitor, but for most applications requiring potent and systemic sAC inhibition, this compound is the recommended choice.

References

A Head-to-Head Comparison of Soluble Adenylyl Cyclase (sAC) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Soluble adenylyl cyclase (sAC), encoded by the ADCY10 gene, is a critical signaling enzyme that generates the second messenger cyclic AMP (cAMP). Unlike transmembrane adenylyl cyclases (tmACs), sAC is a cytosolic and mitochondrial protein activated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions. Its unique localization and regulation make it a compelling therapeutic target for various conditions, including male contraception, glaucoma, and certain cancers.[1][2][3] This guide provides a head-to-head comparison of prominent sAC inhibitors, presenting key performance data, detailed experimental protocols, and visual aids to assist researchers in selecting the appropriate tool for their studies.

Comparative Analysis of sAC Inhibitor Potency and Selectivity

The development of sAC inhibitors has evolved from initial screening hits with micromolar potency to highly potent, sub-nanomolar inhibitors with excellent selectivity. The following tables summarize the biochemical and cellular potencies of key sAC inhibitors, highlighting their evolution and characteristics.

InhibitorBiochemical IC₅₀Cellular IC₅₀Selectivity vs. tmACsMechanism of ActionKey Features
KH7 ~3-10 µM[4][5]~3-10 µM[5]Selective over tmACs at concentrations up to 300 µMAllosteric, blocks bicarbonate binding site[6]First-generation inhibitor, widely used but has off-target effects.[7][8]
LRE1 ~3-7.8 µM[6][9][10]~5.3 µM - 14.1 µM[1][10]Selective over tmACs[9]Allosteric, binds to the bicarbonate activator binding site[9][11][12]Identified through high-throughput screening, non-toxic alternative to KH7.[7][9]
TDI-10229 113.5 nM - 200 nM[1][10][13]92 nM - 113.5 nM[1][13][14]Highly selective over tmACs[10][13]Binds to bicarbonate binding site and extends into the ATP binding site[1][7]A significant improvement in potency over previous generations.[6][10]
TDI-11861 ≤ 2.5 nM - 3 nM[1][14]5.1 nM - 7 nM[1][14]Highly selective over tmACsBinds to bicarbonate binding site and extends into the ATP binding site[7]A second-generation inhibitor with high potency and a long residence time.[13][15][16]
TDI-11891 0.33 nM[1]2.3 nM[1]Information not availableBinds to bicarbonate binding site and extends into the ATP binding site[1]One of the most potent sAC inhibitors identified.[1]
TDI-11893 1.7 nM[1]19.4 nM[1]Information not availableBinds to bicarbonate binding site and extends into the ATP binding site[1]Enantiomer of TDI-11891.[1]

Table 1: Head-to-Head Comparison of sAC Inhibitor Potency. This table summarizes the biochemical and cellular half-maximal inhibitory concentrations (IC₅₀) of prominent sAC inhibitors, along with their selectivity and mechanism of action.

Signaling Pathway and Experimental Workflows

To facilitate a deeper understanding of sAC inhibition, the following diagrams illustrate the sAC signaling pathway and a general workflow for the characterization of sAC inhibitors.

sAC_Signaling_Pathway cluster_activation sAC Activation cluster_inhibition Inhibition cluster_catalysis Catalytic Activity cluster_downstream Downstream Effectors cluster_cellular_response Cellular Responses Bicarbonate (HCO3-) Bicarbonate (HCO3-) sAC Soluble Adenylyl Cyclase (sAC) Bicarbonate (HCO3-)->sAC Calcium (Ca2+) Calcium (Ca2+) Calcium (Ca2+)->sAC cAMP Cyclic AMP (cAMP) sAC->cAMP sAC Inhibitors\n(KH7, LRE1, TDI-series) sAC Inhibitors (KH7, LRE1, TDI-series) sAC Inhibitors\n(KH7, LRE1, TDI-series)->sAC ATP ATP ATP->sAC PKA Protein Kinase A (PKA) cAMP->PKA EPAC Exchange Protein Activated by cAMP (EPAC) cAMP->EPAC CNG Cyclic Nucleotide-Gated Ion Channels (CNG) cAMP->CNG Sperm_Motility Sperm Motility & Capacitation PKA->Sperm_Motility Mitochondrial_Function Mitochondrial Function PKA->Mitochondrial_Function Other Other Cellular Processes EPAC->Other CNG->Other

Caption: The sAC signaling pathway, its activation, inhibition, and downstream effects.

sAC_Inhibitor_Workflow cluster_in_vitro In Vitro Characterization cluster_cellular Cellular Validation cluster_in_vivo In Vivo Evaluation Biochemical_Screening Biochemical Potency Assay (IC50 determination) Selectivity_Assay Selectivity Assay (vs. tmACs) Biochemical_Screening->Selectivity_Assay Binding_Kinetics Binding Kinetics (SPR, Jump Dilution) Selectivity_Assay->Binding_Kinetics Cellular_Potency Cellular Potency Assay (cAMP accumulation) Binding_Kinetics->Cellular_Potency Toxicity_Assay Cytotoxicity Assay Cellular_Potency->Toxicity_Assay PK_PD Pharmacokinetics & Pharmacodynamics Toxicity_Assay->PK_PD Efficacy_Models Efficacy in Animal Models PK_PD->Efficacy_Models

Caption: A generalized workflow for the discovery and validation of sAC inhibitors.

Detailed Experimental Protocols

Reproducibility and standardization are paramount in research. This section provides detailed protocols for key experiments used in the characterization of sAC inhibitors, based on methodologies described in the literature.

In Vitro Adenylyl Cyclase Activity Assay (Biochemical Potency)

This assay directly measures the enzymatic activity of purified sAC protein and is the primary method for determining the biochemical IC₅₀ of an inhibitor.

Principle: The assay quantifies the conversion of radiolabeled ATP ([α-³²P]ATP) to radiolabeled cAMP ([³²P]cAMP) by purified sAC enzyme. The amount of [³²P]cAMP produced is a direct measure of sAC activity.

Materials:

  • Purified human sAC protein (e.g., expressed in Sf9 cells).[1]

  • [α-³²P]ATP.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 3 mM DTT, 0.03% BSA.[1]

  • Cofactors: 10 mM MnCl₂ or a combination of 4 mM MgCl₂, 2 mM CaCl₂, and 40 mM NaHCO₃.[1][10]

  • Substrate: 1-2 mM ATP.[1][10]

  • sAC inhibitors at various concentrations.

  • Dowex and Alumina columns for separating [³²P]cAMP from [α-³²P]ATP.[1]

Procedure:

  • Pre-incubate the purified sAC protein with varying concentrations of the inhibitor or vehicle (DMSO) for 15 minutes at 30°C in the assay buffer.[1]

  • Initiate the enzymatic reaction by adding the ATP substrate and cofactors. For the standard assay, a final sAC concentration of ~5 nM is used. For more potent inhibitors, a subnanomolar assay with ~0.25 nM sAC can be employed.[1]

  • Incubate the reaction mixture for 30 minutes at 30°C.[1]

  • Stop the reaction and separate the [³²P]cAMP from the unreacted [α-³²P]ATP using the two-column chromatography method.[1]

  • Quantify the amount of [³²P]cAMP using a scintillation counter.

  • Normalize the data to the vehicle-treated control and plot the concentration-response curves to determine the IC₅₀ value using non-linear regression.[1]

Cellular Adenylyl Cyclase Activity Assay (Cellular Potency)

This assay measures the ability of an inhibitor to penetrate the cell membrane and inhibit sAC activity in a cellular context.

Principle: The assay measures the accumulation of intracellular cAMP in cells that overexpress sAC. A phosphodiesterase (PDE) inhibitor is used to prevent the degradation of cAMP, ensuring that the measured levels reflect the activity of adenylyl cyclases.

Materials:

  • HEK293 cells stably overexpressing sAC (e.g., "4-4 cells").[1]

  • Cell culture medium (e.g., DMEM with 10% FBS).[1]

  • Phosphodiesterase (PDE) inhibitor: 3-isobutyl-1-methylxanthine (IBMX).[1]

  • sAC inhibitors at various concentrations.

  • Lysis buffer (e.g., 0.1 M HCl).[10]

  • cAMP detection kit (e.g., ELISA-based).

Procedure:

  • Seed the sAC-overexpressing cells in a 24-well plate and incubate for 24 hours.[1]

  • Pre-incubate the cells with various concentrations of the sAC inhibitor or vehicle (DMSO) for 10 minutes at 37°C.[1]

  • Stimulate intracellular cAMP accumulation by adding 500 µM IBMX and incubate for 5 minutes.[1]

  • Aspirate the media and lyse the cells.[10]

  • Quantify the intracellular cAMP concentration using a suitable cAMP assay kit.

  • Normalize the data to the vehicle-treated control and plot the concentration-response curves to determine the cellular IC₅₀ value.[1]

In Vitro Jump Dilution Assay (Inhibitor Residence Time)

This assay is used to determine the dissociation rate (k_off) and residence time of an inhibitor from its target protein.

Principle: A high concentration of the enzyme and inhibitor are pre-incubated to reach equilibrium. The complex is then rapidly diluted 100-fold, which significantly reduces the concentration of the free inhibitor and allows the measurement of the rate of enzyme activity recovery as the inhibitor dissociates from the enzyme.[1][13][17]

Materials:

  • Purified human sAC protein.[1]

  • sAC inhibitor.

  • Assay components as described in the In Vitro Adenylyl Cyclase Activity Assay.

Procedure:

  • Pre-incubate a concentrated solution of sAC protein (~25 nM) with the inhibitor at a concentration 10-fold above its IC₅₀ for 15 minutes to allow for binding equilibrium.[1]

  • Initiate the assay by diluting the enzyme-inhibitor complex 100-fold into the reaction buffer containing the ATP substrate and cofactors.[13]

  • Measure sAC cyclase activity at multiple time points over a 60-minute period.[1]

  • Plot the enzyme activity versus time. The rate of recovery of enzyme activity reflects the dissociation rate of the inhibitor.

  • Calculate the residence time (1/k_off) from the data.

Conclusion

The field of sAC inhibitor development has made remarkable strides, progressing from the early, modestly potent inhibitors like KH7 and LRE1 to the highly potent and selective TDI-series of compounds. This guide provides a comparative overview of these inhibitors, equipping researchers with the necessary data and protocols to make informed decisions for their specific research needs. The continued development of novel sAC inhibitors holds great promise for advancing our understanding of cAMP signaling and for the development of new therapeutic agents.

References

Validating the Specificity of sAC Inhibitor TDI-10229 in Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the soluble adenylyl cyclase (sAC) inhibitor, TDI-10229, with alternative compounds, supported by experimental data from knockout models to validate its specificity.

This compound is a potent and orally bioavailable inhibitor of soluble adenylyl cyclase (sAC), also known as adenylyl cyclase 10 (ADCY10).[1] sAC is a crucial enzyme in cellular signaling, converting ATP to cyclic AMP (cAMP). To ensure the therapeutic potential and research utility of this compound, rigorous validation of its specificity is paramount. The use of knockout (KO) animal models, specifically sAC KO mice, provides a definitive method for this validation.

Comparison of sAC Inhibitor Potency and Binding

The following tables summarize the quantitative data comparing this compound with its precursor, LRE1, and a more recent, highly potent successor, TDI-11861.

CompoundBiochemical IC50Cellular IC50Source
LRE15.3 µMNot specified in this study[2][3]
This compound 113.5 nM 92 nM [2][3][4]
TDI-118615.1 nM5.5 nM[2][3][5]
Table 1: Comparison of Biochemical and Cellular IC50 Values for sAC Inhibitors. The IC50 value represents the concentration of the inhibitor required to reduce sAC activity by 50%. A lower value indicates higher potency.
CompoundSPR-derived KDSPR Residence TimeSource
This compound 175.6 ± 23.7 nM 25 ± 1 s [4]
TDI-118611.4 ± 0.3 nM3181 ± 636 s[4]
Table 2: Comparison of Binding Affinity and Residence Time for sAC Inhibitors. KD (dissociation constant) reflects the binding affinity, with a lower value indicating a stronger interaction. Residence time indicates how long the inhibitor remains bound to the target.

Experimental Validation of Specificity in sAC Knockout Models

A key experiment to validate the on-target activity of this compound involves the use of mouse embryonic fibroblasts (MEFs) derived from sAC knockout mice. In these cells, any cAMP production is independent of sAC and is instead driven by transmembrane adenylyl cyclases (tmACs).

Experimental Finding: Forskolin, a general activator of tmACs, was used to stimulate cAMP production in sAC KO MEFs. The addition of this compound did not inhibit this forskolin-stimulated cAMP accumulation. This result demonstrates that this compound is highly selective for sAC and does not have off-target effects on other adenylyl cyclase isoforms.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the validation process, the following diagrams are provided.

sAC_Signaling_Pathway ATP ATP sAC sAC (ADCY10) ATP->sAC Substrate cAMP cAMP sAC->cAMP Conversion Downstream Downstream Effectors cAMP->Downstream TDI10229 This compound TDI10229->sAC Inhibition Experimental_Workflow cluster_cells Cell Lines cluster_treatment Treatment WT_MEFs Wild-Type MEFs (Express sAC and tmACs) Forskolin Forskolin (tmAC activator) WT_MEFs->Forskolin TDI10229 This compound WT_MEFs->TDI10229 KO_MEFs sAC KO MEFs (Express only tmACs) KO_MEFs->Forskolin KO_MEFs->TDI10229 Measurement Measure cAMP Levels TDI10229->Measurement Analysis Analyze Specificity Measurement->Analysis

References

A Comparative Analysis of the Pharmacokinetic Profiles of sAC Inhibitors: TDI-10229 and TDI-11861

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of non-hormonal male contraception research, two promising small molecule inhibitors of soluble adenylyl cyclase (sAC), TDI-10229 and its successor TDI-11861, have emerged as significant tool compounds. Both molecules effectively inhibit sAC, an enzyme crucial for sperm motility and maturation, thereby offering a novel on-demand contraceptive approach.[1][2][3][4] This guide provides a detailed comparison of the pharmacokinetic profiles of this compound and TDI-11861, supported by experimental data, to assist researchers and drug development professionals in understanding their respective characteristics and potential applications.

Pharmacokinetic and Pharmacodynamic Properties

TDI-11861 was developed as a second-generation inhibitor, optimized from this compound, to exhibit improved drug-like properties.[5] A key differentiator is the significantly enhanced potency and longer residence time of TDI-11861 compared to its predecessor.[6] While both compounds are orally bioavailable, this compound has demonstrated higher oral bioavailability in mice.[7] However, TDI-11861 achieves greater unbound plasma exposures relative to its cellular IC50, suggesting a more favorable therapeutic window for in vivo applications.[6]

The following table summarizes the key pharmacokinetic and pharmacodynamic parameters of this compound and TDI-11861 based on preclinical studies in mice.

ParameterThis compoundTDI-11861Reference
Biochemical IC50 158.6 nM - 195 nM3.3 nM[8][9][10]
Cellular IC50 (rat 4-4 cells) 92 nM5.5 nM[6]
Binding Affinity (KD) 176.0 nM1.4 nM[6]
Dissociation Half-Life (t1/2) 25 seconds3181 seconds[6]
Oral Bioavailability (F%) 59% (at 5 mg/kg)11% (at 10 mg/kg)[6][7]
Cmax (Oral) 15.5 µM (at 5 mg/kg)~7 µM (unbound, at 50 mg/kg)[8]
AUC (Oral) 94 µg·h/mL (at 5 mg/kg)Not explicitly stated[8]
Mean Residence Time (MRT) 3.95 hours (at 5 mg/kg, p.o.)Not explicitly stated[8]
Solubility 1.3 µg/mL79 µg/mL[6]
Permeability (PAMPA) GoodGood[6][8]

Experimental Protocols

The pharmacokinetic parameters listed above were determined through a series of in vitro and in vivo experiments, primarily conducted in mouse models.

In Vitro Assays:
  • Biochemical Potency Assay: The half-maximal inhibitory concentration (IC50) against purified human sAC protein was determined using an in vitro sAC biochemical assay.[6] This typically involves measuring the enzymatic activity of sAC in the presence of varying concentrations of the inhibitor.

  • Cellular Potency Assay: The cellular IC50 was determined in sAC-overexpressing rat 4-4 cells.[6] This assay measures the inhibitor's ability to block sAC-mediated cyclic AMP (cAMP) accumulation within a cellular context.

  • Binding Kinetics: Surface Plasmon Resonance (SPR) was employed to determine the association (on-rate) and dissociation (off-rate) constants, from which the binding affinity (KD) and residence time were calculated.[6]

  • Solubility and Permeability: Aqueous solubility was determined using standard laboratory methods. Permeability was assessed using the Parallel Artificial Membrane Permeability Assay (PAMPA), which models passive diffusion across a lipid membrane.[6]

In Vivo Pharmacokinetic Studies:

Pharmacokinetic studies were conducted in male CD-1 mice.[6] The general protocol involved the following steps:

  • Dosing: A single dose of the compound was administered to the mice, either intravenously (IV) for determining clearance and volume of distribution, or orally (p.o.) to assess oral bioavailability.

  • Blood Sampling: Blood samples were collected at various time points post-administration.

  • Plasma Analysis: The concentration of the compound in the plasma was quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data was used to calculate key pharmacokinetic parameters including Cmax (maximum concentration), AUC (area under the curve), and bioavailability (F%).

Visualizing the Experimental Workflow and Signaling Pathway

To better illustrate the processes involved, the following diagrams were generated using Graphviz.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Pharmacokinetics (Mouse Model) Biochemical Assay Biochemical Assay Cellular Assay Cellular Assay Biochemical Assay->Cellular Assay Dosing (IV/PO) Dosing (IV/PO) Biochemical Assay->Dosing (IV/PO) Candidate Selection Binding Kinetics (SPR) Binding Kinetics (SPR) Cellular Assay->Binding Kinetics (SPR) Physicochemical Properties Physicochemical Properties Binding Kinetics (SPR)->Physicochemical Properties Blood Sampling Blood Sampling Dosing (IV/PO)->Blood Sampling Plasma Analysis (LC-MS) Plasma Analysis (LC-MS) Blood Sampling->Plasma Analysis (LC-MS) PK Parameter Calculation PK Parameter Calculation Plasma Analysis (LC-MS)->PK Parameter Calculation

Caption: A generalized workflow for the pharmacokinetic evaluation of sAC inhibitors.

Signaling_Pathway ATP ATP sAC sAC ATP->sAC Substrate cAMP cAMP sAC->cAMP Catalyzes PKA_Epac PKA / Epac cAMP->PKA_Epac Activates Sperm_Motility Sperm Motility & Capacitation PKA_Epac->Sperm_Motility Promotes TDI_10229_11861 This compound / TDI-11861 TDI_10229_11861->sAC Inhibits

Caption: The signaling pathway of sAC in sperm and the inhibitory action of this compound/TDI-11861.

Conclusion

Both this compound and TDI-11861 are valuable chemical probes for studying the function of soluble adenylyl cyclase. While this compound exhibits good oral bioavailability, its lower potency and shorter residence time may limit its in vivo efficacy in certain applications.[6][7] In contrast, TDI-11861, with its superior potency, extended target engagement, and favorable drug-like properties, represents a more advanced tool for in vivo pharmacological studies, particularly in the context of on-demand male contraception.[5][6][11] The preclinical data suggests that a single dose of TDI-11861 can effectively and reversibly immobilize sperm, preventing fertilization in mice without apparent side effects.[2][3] Further research and clinical trials will be necessary to translate these promising preclinical findings into a viable contraceptive option for humans.

References

A Comparative Guide to Soluble Adenylyl Cyclase (sAC) Inhibitors: TDI-10229 vs. KH7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of TDI-10229 and the earlier soluble adenylyl cyclase (sAC) inhibitor, KH7. We present a comprehensive analysis of their efficacy, selectivity, and key pharmacological properties, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate research tool.

Executive Summary

This compound represents a significant advancement in sAC inhibition, demonstrating superior potency, selectivity, and in vivo suitability compared to the first-generation inhibitor, KH7. While KH7 has been a valuable tool in elucidating the role of sAC, its utility is hampered by lower potency and notable off-target effects, particularly on mitochondrial function. This compound, a potent and orally bioavailable inhibitor, offers a more precise and reliable means to investigate sAC-mediated biology.[1][2][3]

Data Presentation: Quantitative Comparison of sAC Inhibitors

The following table summarizes the key quantitative parameters for this compound and KH7, highlighting the superior profile of this compound.

ParameterThis compoundKH7Reference(s)
Biochemical IC50 158.6 - 195 nM~3-10 µM[3][4][5]
Cellular IC50 92 - 113.5 nM (in sAC-overexpressing cells)~27 µM (in sAC-overexpressing cells)[4][6][7]
Selectivity Highly selective vs. transmembrane adenylyl cyclases (tmACs 1-9) and a broad panel of kinases and other drug targets.Selective for sAC over tmACs, but with known off-target effects.[1][6][7]
Mechanism of Action Allosteric, binding to the bicarbonate binding site, and extending into the ATP binding site.sAC-specific inhibitor.[6][8][9]
Off-Target Effects Not cytotoxic at 20 µM (over 200-fold its cellular IC50). No appreciable activity against 310 kinases and 46 other drug targets.Compromises mitochondrial ATP production by acting as a classical uncoupler.[1] sAC-independent cytotoxicity has been reported.[1][3]
Oral Bioavailability Yes (59% in mice).Not reported, but considered not very drug-like.[1][3]

Signaling Pathway and Mechanism of Inhibition

Soluble adenylyl cyclase (sAC) is a unique signaling enzyme that produces the second messenger cyclic AMP (cAMP) from ATP. Unlike transmembrane adenylyl cyclases (tmACs), sAC is activated by bicarbonate (HCO3-) and calcium (Ca2+), acting as a sensor of the intracellular environment.[9] The generated cAMP goes on to activate Protein Kinase A (PKA) and Exchange Proteins Activated by cAMP (EPACs), which in turn regulate a multitude of cellular processes.[10] this compound exerts its inhibitory effect by binding to the allosteric bicarbonate binding site of sAC.[6][9]

cluster_activation sAC Activation cluster_inhibition Inhibition cluster_pathway cAMP Signaling Pathway Bicarbonate Bicarbonate (HCO₃⁻) sAC sAC (ADCY10) Bicarbonate->sAC Activates Calcium Calcium (Ca²⁺) Calcium->sAC Activates TDI10229 This compound TDI10229->sAC Inhibits KH7 KH7 KH7->sAC Inhibits cAMP cAMP sAC->cAMP Catalyzes ATP ATP ATP->sAC PKA_EPAC PKA / EPAC cAMP->PKA_EPAC Activates Cellular_Response Cellular Response PKA_EPAC->Cellular_Response Regulates

Caption: sAC Signaling Pathway and Inhibition.

Experimental Protocols

Biochemical sAC Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified sAC protein.

Methodology:

The "two-column" method is commonly employed to measure the conversion of [α-³²P]ATP to [³²P]cAMP.[11]

  • Protein Preparation: Recombinant human truncated sAC protein (sACt) is used.[11]

  • Reaction Mixture: The assay is typically performed in a buffer containing 50 mM Tris (pH 7.5), 4 mM MgCl₂, 2 mM CaCl₂, 1 mM ATP, 3 mM DTT, and 40 mM NaHCO₃.[11]

  • Inhibitor Incubation: sACt is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound or KH7) or DMSO as a vehicle control for 15 minutes.[4]

  • Reaction Initiation and Termination: The reaction is initiated by the addition of [α-³²P]ATP and allowed to proceed at 30°C for a defined period (e.g., 30 minutes).[4] The reaction is then terminated.

  • Quantification: The amount of [³²P]cAMP produced is quantified following separation from unreacted [α-³²P]ATP using sequential Dowex and Alumina columns.[11]

  • Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[4]

Cellular sAC Inhibition Assay

This assay measures the ability of a compound to inhibit sAC activity within a cellular context.

Methodology:

This assay typically utilizes a cell line that overexpresses sAC, such as the rat 4-4 cell line.[4][6]

  • Cell Culture: sAC-overexpressing 4-4 cells are cultured in appropriate media and plated in multi-well plates.[4][11]

  • Inhibitor Pre-treatment: Cells are pre-treated for 10 minutes with various concentrations of the test inhibitor or DMSO as a control.[11]

  • cAMP Accumulation: Intracellular cAMP accumulation is stimulated by the addition of a broad-spectrum phosphodiesterase (PDE) inhibitor, such as 500 µM 3-isobutyl-1-methylxanthine (IBMX), for a short duration (e.g., 5 minutes).[4][11]

  • Cell Lysis and cAMP Quantification: The media is removed, and cells are lysed using 0.1 M HCl. The concentration of cAMP in the cell lysate is then quantified using a commercially available ELISA kit.[4][11]

  • Data Analysis: The amount of accumulated cAMP is normalized to the DMSO-treated controls, and IC50 values are calculated from the dose-response curves.[4]

Experimental Workflow for sAC Inhibitor Evaluation

The evaluation of novel sAC inhibitors typically follows a multi-stage workflow, from initial biochemical screening to cellular and in vivo characterization.

cluster_workflow sAC Inhibitor Evaluation Workflow Biochemical_Screening Biochemical Screening (In vitro sAC activity assay) Cellular_Assay Cellular Potency Assay (cAMP accumulation in sAC-overexpressing cells) Biochemical_Screening->Cellular_Assay Hit Confirmation Selectivity_Profiling Selectivity Profiling (vs. tmACs and other targets) Cellular_Assay->Selectivity_Profiling Lead Identification In_Vivo_PK In Vivo Pharmacokinetics (e.g., in mice) Selectivity_Profiling->In_Vivo_PK Candidate Selection In_Vivo_Efficacy In Vivo Efficacy Studies In_Vivo_PK->In_Vivo_Efficacy Preclinical Development

References

Potency Unlocked: The Structural Basis for TDI-10229's Superiority over LRE1 as a Soluble Adenylyl Cyclase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A new frontier in cellular signaling modulation has been opened with the development of TDI-10229, a potent and orally bioavailable inhibitor of soluble adenylyl cyclase (sAC). This guide provides a comprehensive comparison with its predecessor, LRE1, detailing the structural modifications that confer its enhanced potency and favorable pharmacokinetic profile. Supported by experimental data, this analysis will illuminate the key innovations in its design for researchers in drug discovery and chemical biology.

Soluble adenylyl cyclase (sAC), or ADCY10, is a crucial intracellular enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. Unlike transmembrane adenylyl cyclases (tmACs), sAC is regulated by bicarbonate and calcium ions, positioning it as a key sensor of the intracellular environment. Its involvement in a myriad of physiological processes, including sperm motility and activation, has made it an attractive target for therapeutic intervention.

LRE1 was an early, specific allosteric inhibitor of sAC, binding to the bicarbonate activator binding site.[1][2][3] However, its limited potency and poor pharmacokinetic properties hindered its clinical translation.[4] Structure-based drug design has since led to the development of this compound, a second-generation inhibitor with significantly improved efficacy.[4][5]

Enhanced Potency: A Quantitative Leap Forward

The most striking difference between this compound and LRE1 lies in their inhibitory potency. As demonstrated in both biochemical and cellular assays, this compound exhibits a nanomolar efficacy that is a significant improvement over the micromolar activity of LRE1.

CompoundBiochemical IC50Cellular IC50Reference
This compound 195 nM92 nM[6]
LRE1 5.3 µM (5300 nM)Not explicitly stated, but implied to be in the micromolar range[7][8]

The Structural Blueprint for Enhanced Inhibition

The enhanced potency of this compound is a direct result of strategic structural modifications guided by the crystal structure of LRE1 bound to sAC.[4] These changes optimize the inhibitor's interaction with the bicarbonate binding pocket, leading to a more stable and potent inhibitory complex.

An overlay of the crystal structures of sAC in complex with LRE1 and this compound reveals the subtle yet critical alterations.[5] While both compounds share a 4-aminochloropyrimidine headgroup that maintains key hydrogen-bonding contacts within the binding site, the core scaffold and peripheral moieties of this compound are markedly different.[4][5]

The development of this compound from LRE1 involved two key structural changes:

  • Scaffold Hopping: The 4-aminopyrimidine core of LRE1 was replaced with a 4-pyrazolylpyrimidine in this compound.[4] This "scaffold hop" allowed for a more complete filling of the binding pocket. The larger pyrazole group of this compound occupies the space more effectively than the central amine and cyclopropane substituent of LRE1, leading to additional favorable interactions and contributing to its higher affinity.[5]

  • Replacement of a Metabolically Labile Group: The thiophene ring in LRE1, a potential site of metabolic instability, was replaced with a phenyl group in this compound.[4] This modification not only improved the metabolic profile of the compound but also contributed to its enhanced potency. The phenyl group of this compound orients itself similarly to LRE1's thiophene but with a slight rotation that is accommodated by a minor rearrangement of the interacting Arg176 residue in the sAC binding site.[5]

These rational design choices culminated in an inhibitor with not only superior potency but also improved drug-like properties, including oral bioavailability, making it a valuable tool for in vivo studies.[5]

The Soluble Adenylyl Cyclase Signaling Pathway

Soluble adenylyl cyclase plays a critical role in intracellular signaling by producing the second messenger cAMP. This pathway is distinct from the G-protein coupled receptor-mediated activation of transmembrane adenylyl cyclases.

sAC_Pathway cluster_input Inputs Bicarbonate Bicarbonate (HCO₃⁻) sAC Soluble Adenylyl Cyclase (sAC) Bicarbonate->sAC Activates Calcium Calcium (Ca²⁺) Calcium->sAC Activates cAMP cAMP sAC->cAMP Catalyzes ATP ATP ATP->sAC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses (e.g., Sperm Motility, Gene Expression) PKA->Downstream Phosphorylates Targets Inhibitors This compound / LRE1 Inhibitors->sAC Inhibits

Caption: The soluble adenylyl cyclase (sAC) signaling pathway.

Experimental Workflows

The determination of the potency of sAC inhibitors relies on robust biochemical and cellular assays.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay b1 Purified sAC Protein b2 Incubate with Inhibitor (this compound or LRE1) b1->b2 b3 Add Substrate (ATP) & Cofactors (Mg²⁺, Ca²⁺, HCO₃⁻) b2->b3 b4 Measure cAMP Production b3->b4 b5 Calculate IC50 b4->b5 c1 Culture sAC-expressing cells c2 Pre-incubate with Inhibitor c1->c2 c3 Stimulate with IBMX c2->c3 c4 Measure intracellular cAMP c3->c4 c5 Calculate IC50 c4->c5

Caption: Workflow for biochemical and cellular sAC inhibition assays.

Detailed Experimental Protocols

In Vitro Adenylyl Cyclase Activity Assay (Biochemical Potency)

This assay determines the direct inhibitory effect of the compounds on purified sAC protein.

Materials:

  • Purified human sAC protein

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 3 mM DTT, 0.03% BSA

  • Substrate/Cofactor Mix: ATP, MgCl₂, CaCl₂, NaHCO₃

  • Inhibitors: this compound and LRE1 dissolved in DMSO

  • α-³²P labeled ATP (for radiolabeling-based detection)

  • Dowex and Alumina columns (for cAMP separation) or commercial cAMP detection kit (e.g., ELISA, HTRF)

Procedure:

  • Prepare serial dilutions of the inhibitors (this compound and LRE1) in the assay buffer.

  • In a reaction tube, pre-incubate the purified sAC protein (e.g., ~5 nM) with the various concentrations of the inhibitor or DMSO (vehicle control) for 15 minutes at 30°C.

  • Initiate the enzymatic reaction by adding the substrate/cofactor mix to achieve final concentrations of, for example, 1 mM ATP, 4 mM MgCl₂, 2 mM CaCl₂, and 40 mM NaHCO₃. Include α-³²P labeled ATP in this mix if using the radiolabeling detection method.

  • Allow the reaction to proceed for a defined period (e.g., 30 minutes) at 30°C.

  • Terminate the reaction, for instance, by adding a stop solution or by heat inactivation.

  • Quantify the amount of cAMP produced. For the traditional "two-column" method, the reaction mixture is passed through Dowex and then Alumina columns to separate the radiolabeled cAMP from other nucleotides. The radioactivity of the eluted cAMP is then measured using a scintillation counter. Alternatively, non-radioactive methods such as competitive ELISAs or HTRF-based assays can be used.

  • Plot the percentage of sAC activity against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.

Cellular sAC Activity Assay (Cellular Potency)

This assay measures the ability of the inhibitors to penetrate the cell membrane and inhibit sAC activity within a cellular context.

Materials:

  • A cell line overexpressing sAC (e.g., 4-4 cells)

  • Cell culture medium and supplements

  • Inhibitors: this compound and LRE1 dissolved in DMSO

  • IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor

  • Cell lysis buffer

  • Commercial cAMP detection kit (e.g., HTRF, ELISA)

Procedure:

  • Seed the sAC-overexpressing cells into a multi-well plate (e.g., 96-well) and culture until they reach the desired confluency.

  • Prepare serial dilutions of the inhibitors in the cell culture medium.

  • Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of the inhibitors or DMSO (vehicle control).

  • Pre-incubate the cells with the inhibitors for a specified time (e.g., 10-30 minutes) at 37°C.

  • Add IBMX (e.g., to a final concentration of 500 µM) to all wells to prevent the degradation of cAMP by phosphodiesterases.

  • Incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for cAMP accumulation.

  • Terminate the stimulation and lyse the cells according to the protocol of the chosen cAMP detection kit.

  • Measure the intracellular cAMP concentration in the cell lysates using the cAMP detection kit.

  • Plot the amount of accumulated cAMP against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

References

Safety Operating Guide

Navigating the Disposal of TDI-10229: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling TDI-10229 must adhere to stringent safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. In the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures for this compound, it is imperative to treat this compound as a hazardous chemical waste. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with general best practices for laboratory chemical waste management.

Key Chemical Properties of this compound

While a comprehensive hazard profile is not publicly available, the following known properties of this compound are crucial for handling and storage.

PropertyValueSource
Molecular Formula C₁₆H₁₆ClN₅[1]
Molecular Weight 313.78 g/mol [1]
Solubility Soluble in DMSO[1]
Storage (Powder) -20°C for 2 years[1]
Storage (In Solvent) -80°C for 6 months, -20°C for 1 month[2]

Experimental Protocols: General Chemical Waste Disposal

The following protocol outlines the standard procedure for disposing of chemical waste like this compound in a laboratory setting. This is a generalized guide and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.

Materials:

  • Appropriate chemical waste container (plastic is often preferred over glass)[3]

  • Hazardous waste tag provided by your institution's EHS office[3]

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Procedure:

  • Waste Identification and Classification:

    • Treat any unwanted, expired, or surplus this compound, including solutions and contaminated materials (e.g., pipette tips, gloves), as hazardous chemical waste.[4]

    • Do not dispose of this compound down the sanitary sewer or in regular trash.[3][5] Chemical waste must be managed separately to prevent environmental contamination and potential reactions in the drainage system.[5]

  • Container Selection and Management:

    • Select a waste container that is compatible with the chemical properties of this compound and any solvents used. The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[4][6]

    • Keep the waste container closed at all times, except when adding waste.[4][7]

  • Labeling:

    • Affix a completed hazardous waste tag to the container as soon as the first drop of waste is added.[3]

    • The label must include:

      • The words "Hazardous Waste".[3]

      • The full chemical name(s) of the contents (e.g., "this compound in DMSO"). Avoid abbreviations or chemical formulas.[3]

      • The approximate concentrations and volumes of each component.

      • The date of waste generation (the date the first waste was added).[3]

      • The name and contact information of the principal investigator or responsible researcher.[3]

      • The laboratory location (building and room number).[3]

  • Waste Segregation and Storage:

    • Store the this compound waste container in a designated satellite accumulation area within the laboratory.[7]

    • Segregate the waste from incompatible materials to prevent accidental reactions. For example, store organic solvent waste separately from aqueous waste.[6][8]

  • Arranging for Disposal:

    • Once the waste container is full or has been in storage for a specified period (check with your institution's EHS guidelines), arrange for its collection.

    • Submit a hazardous waste pickup request to your institution's EHS office.[9]

Mandatory Visualization: Disposal Workflow for Laboratory Chemicals

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of a laboratory chemical such as this compound.

cluster_0 Phase 1: Identification & Preparation cluster_1 Phase 2: Accumulation & Storage cluster_2 Phase 3: Disposal start Unwanted this compound (solid or solution) treat_as_waste Classify as Hazardous Waste start->treat_as_waste select_container Select Compatible Waste Container treat_as_waste->select_container label_container Affix & Complete Hazardous Waste Tag select_container->label_container add_waste Add Waste to Labeled Container label_container->add_waste store_safely Store in Designated Satellite Accumulation Area add_waste->store_safely segregate Segregate from Incompatible Wastes store_safely->segregate container_full Container Full or Storage Time Limit Reached segregate->container_full Monitor Fill Level & Accumulation Time request_pickup Submit Pickup Request to EHS Office container_full->request_pickup ehs_collection EHS Collects Waste for Final Disposal request_pickup->ehs_collection

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling TDI-10229

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest update, a specific Material Safety Data Sheet (MSDS) for TDI-10229 is not publicly available. The following guidelines are based on general best practices for handling novel chemical compounds of unknown toxicity and have been supplemented with safety protocols for toluene diisocyanate (TDI), a related chemical class. These recommendations are provided to ensure the highest degree of safety in the absence of specific data. Researchers, scientists, and drug development professionals should always consult with their institution's Environmental Health and Safety (EHS) department before handling any new chemical.

This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, a potent and orally bioavailable inhibitor of soluble adenylyl cyclase (sAC).

Personal Protective Equipment (PPE)

Given the potential hazards associated with handling chemical compounds, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE for handling this compound, based on guidelines for TDI.[1][2]

Protection Type Recommended Equipment Purpose
Eye Protection Chemical splash goggles and a face shieldTo protect against potential splashes of the compound, especially when handling liquid solutions.[1][2]
Hand Protection Double gloving is recommended. An inner glove of polyethylene/ethylene vinyl alcohol (PE/EVAL) laminate and an outer glove of nitrile or butyl rubber.To provide long-term permeation protection and resistance to chemical degradation. The outer glove can be selected for dexterity and resistance to physical hazards.[1]
Body Protection A lab coat or chemical-resistant apron is mandatory. For larger quantities or situations with a higher risk of splashing, chemical-resistant coveralls are recommended.To protect the skin from direct contact with the compound.[2]
Respiratory Protection Work should be conducted in a certified chemical fume hood. If a fume hood is not available or if airborne concentrations could exceed established limits, a respirator may be necessary.To prevent inhalation of any vapors or aerosols. At room temperature, airborne concentrations of TDI can exceed permissible exposure limits.[2]

Operational and Disposal Plans

Proper operational procedures and disposal methods are crucial for laboratory safety and environmental protection.

Handling and Storage:

  • Engineering Controls: All work with this compound, including weighing, dissolving, and aliquoting, should be performed in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage of stock solutions, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month.[3][4]

  • Solution Preparation: When preparing solutions, add solvents sequentially and ensure thorough mixing at each step. For in vivo studies, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[5]

Spill Management:

In the event of a spill, evacuate the area and prevent unprotected personnel from entering. Wearing the appropriate PPE, contain the spill using absorbent materials. The contaminated materials should be collected in a sealed container for proper disposal.

Disposal Plan:

All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's EHS department for specific disposal procedures.

Experimental Protocols

Stock Solution Preparation:

To prepare a stock solution of this compound, the following steps should be followed:

  • Ensure all work is conducted in a chemical fume hood.

  • Wear the recommended PPE.

  • Weigh the desired amount of this compound powder.

  • Add the appropriate solvent, such as DMSO, to the powder.[4][5]

  • If needed, use sonication to aid in dissolution.[4]

  • Once fully dissolved, the stock solution can be aliquoted into smaller volumes for storage to avoid repeated freeze-thaw cycles.[4]

The following table provides a reference for preparing stock solutions of varying concentrations:

Desired Concentration Solvent Volume for 1 mg Solvent Volume for 5 mg Solvent Volume for 10 mg
1 mM 3.1869 mL15.9347 mL31.8695 mL
5 mM 0.6374 mL3.1869 mL6.3739 mL
10 mM 0.3187 mL1.5935 mL3.1869 mL

Data derived from product information sheets.[4]

Safe Handling Workflow

The following diagram illustrates the key steps and decision points for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal cluster_spill Spill Response start Start: Obtain this compound ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate spill_detected Spill Detected experiment->spill_detected waste Segregate Hazardous Waste decontaminate->waste dispose Dispose via EHS Guidelines waste->dispose end End dispose->end spill_detected->decontaminate No evacuate Evacuate Area spill_detected->evacuate Yes notify Notify EHS evacuate->notify contain Contain Spill with Proper PPE notify->contain contain->waste

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.